Boc-Aminooxy-PEG3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYOZOKVXNUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Boc-Aminooxy-PEG3-thiol: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG3-thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of this compound. Detailed experimental protocols for the utilization of its distinct functional moieties—a thiol group and a Boc-protected aminooxy group—are presented, alongside structured data tables for its core properties. Furthermore, this guide illustrates the linker's role in experimental workflows through detailed diagrams, offering a valuable resource for researchers aiming to leverage this versatile molecule in their work.
Core Properties of this compound
This compound is characterized by a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule possesses two key functional groups: a thiol (-SH) group and a tert-butyloxycarbonyl (Boc) protected aminooxy (-ONH-Boc) group. This bifunctionality allows for the sequential or orthogonal conjugation of two different molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₇NO₆S | [1][2] |
| Molecular Weight | 325.42 g/mol | [2] |
| CAS Number | 1895922-75-4 | [1][2] |
| Appearance | Not specified; likely an oil or solid | |
| Purity | ≥95% | [1] |
| Solubility | DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, desiccated | [4] |
Chemical Reactivity and Stability
The utility of this compound stems from the distinct reactivity of its terminal functional groups:
-
Thiol Group (-SH): The thiol group is a nucleophile that reacts readily with electrophilic moieties such as maleimides, haloacetamides, and vinyl sulfones to form stable thioether bonds.[5][6] This reaction is highly efficient and specific, particularly the reaction with maleimides at a pH range of 6.5-7.5.[7] It is important to perform these reactions in degassed buffers to prevent the oxidation of the thiol group to a disulfide.[6]
-
Boc-Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8] Upon deprotection with a mild acid, such as trifluoroacetic acid (TFA), a free aminooxy group (-ONH₂) is revealed. This aminooxy group can then undergo chemoselective ligation with aldehydes or ketones to form a stable oxime bond.[9][10] This reaction is bioorthogonal, meaning it proceeds with high specificity in the presence of other biological functional groups.[9]
The PEG3 linker itself enhances the aqueous solubility of the molecule and any resulting conjugates, which can be advantageous for biological applications.[11]
Applications in Drug Development and Research
The primary application of this compound is in the construction of complex biomolecules, most notably PROTACs.[12] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.
In this context, this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. For example, the thiol group could be reacted with a maleimide-functionalized E3 ligase ligand, while the deprotected aminooxy group could be ligated to an aldehyde-bearing target protein ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13]
Experimental Protocols
The following sections provide detailed, representative protocols for the key reactions involving this compound.
Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed[14]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[6]
-
If the thiol groups on the target molecule are oxidized (forming disulfide bonds), add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[5][6]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[7][15]
-
Add the linker solution dropwise while gently stirring.[7]
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[15] Protect from light if any of the components are light-sensitive.
-
-
Quenching and Purification:
-
Add a quenching reagent (e.g., 2-Mercaptoethanol) to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or RP-HPLC to remove unreacted linker and other reagents.[7]
-
Boc Deprotection and Oxime Ligation
This two-step protocol describes the deprotection of the aminooxy group followed by its conjugation to an aldehyde- or ketone-containing molecule.
Part A: Boc Deprotection
Materials:
-
Boc-Aminooxy-PEG3-conjugate (from section 3.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG3-conjugate.
Part B: Oxime Ligation
Materials:
-
Deprotected aminooxy-PEG3-conjugate
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0[16]
-
Aniline (B41778) (optional, as a catalyst)[17]
-
DMSO or other suitable organic solvent
Procedure:
-
Preparation of Reactants:
-
Dissolve the deprotected aminooxy-PEG3-conjugate in the Reaction Buffer. A small amount of a co-solvent like DMSO may be used to aid solubility.
-
Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent.
-
-
Ligation Reaction:
-
Combine the solutions of the aminooxy-conjugate and the carbonyl-containing molecule. A slight molar excess of the carbonyl compound may be used.
-
If a catalyst is desired to accelerate the reaction, add aniline to a final concentration of 10-100 mM.[17]
-
Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.[16]
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the role of this compound in PROTAC-mediated protein degradation.
Caption: Synthetic workflow for PROTAC assembly.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers researchers significant advantages in the construction of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined chemical properties, including the orthogonal reactivity of its thiol and protected aminooxy groups, combined with the beneficial characteristics of the PEG spacer, make it an invaluable tool. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings. As the field of targeted protein degradation continues to expand, the strategic use of such precisely engineered linkers will undoubtedly play a crucial role in the design of next-generation therapies.
References
- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Aminooxy-PEG3-thiol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Boc-Aminooxy-PEG3-thiol, detailing its chemical structure, molecular properties, and key applications in bioconjugation and proteomics. This molecule is of significant interest in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a versatile chemical tool featuring three key components: a Boc-protected aminooxy group, a flexible triethylene glycol (PEG3) spacer, and a reactive thiol group. This trifecta of functionalities allows for the sequential and controlled conjugation of different molecular entities.
| Property | Value | Reference |
| Molecular Weight | 325.42 g/mol | [1] |
| Chemical Formula | C₁₃H₂₇NO₆S | [1] |
| CAS Number | 1895922-75-4 | [1] |
| Purity | Typically ≥95% | [1] |
Chemical Structure and Visualization
The structure of this compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy terminus, a 3-unit polyethylene (B3416737) glycol chain that enhances aqueous solubility, and a terminal thiol group.
Experimental Protocols and Methodologies
This compound is employed in a multi-step conjugation strategy. The following protocols are generalized procedures and may require optimization for specific applications.
Deprotection of the Boc Group
The Boc group is an acid-labile protecting group. Its removal is the first step to reveal the reactive aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected aminooxy-PEG3-thiol can be used directly in the next step.
Oxime Ligation with an Aldehyde or Ketone
The deprotected aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage.[1][2]
Materials:
-
Deprotected aminooxy-PEG3-thiol
-
Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the conjugation buffer.
-
Add the deprotected aminooxy-PEG3-thiol to the solution. A molar excess of the linker may be required.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess linker.
Thiol-Maleimide Conjugation
The terminal thiol group readily reacts with maleimide-functionalized molecules to form a stable thioether bond.[3][4][] This is a widely used strategy for protein modification.[3]
Materials:
-
Purified oxime-linked conjugate from the previous step
-
Maleimide-functionalized molecule (e.g., an antibody, a fluorescent dye)
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5, degassed)
Procedure:
-
Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer.
-
Add the purified oxime-linked conjugate containing the free thiol. A molar ratio of 10:1 to 20:1 (linker:protein) is a common starting point but should be optimized.[3]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light if using fluorescent dyes.[3]
-
The reaction can be quenched by adding a small molecule thiol, such as L-cysteine, to react with any remaining maleimide (B117702) groups.
-
Purify the final bioconjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted components.
Logical Workflow for Bioconjugation
The following diagram illustrates the sequential nature of the conjugation process using this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the synthesis of complex biomolecules for therapeutic and diagnostic purposes.
-
PROTAC Synthesis: This linker can be used to connect a target protein-binding ligand with an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.[6][7][8][9]
-
Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[10]
-
Biomolecule Labeling: The dual reactivity allows for the attachment of imaging agents, such as fluorescent dyes or radioisotopes, to proteins or other biomolecules for diagnostic applications.
This technical guide provides a foundational understanding of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific molecular targets and experimental conditions.
References
- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of Boc-Aminooxy-PEG3-thiol: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of linker molecules is paramount for the successful design and execution of novel therapeutics and diagnostics. This in-depth technical guide focuses on Boc-Aminooxy-PEG3-thiol, a heterobifunctional linker, providing a detailed overview of its solubility and stability characteristics. This document summarizes available data, outlines experimental protocols for its characterization, and presents visual workflows and diagrams to facilitate its effective application.
This compound is a versatile linker molecule incorporating three key functional elements: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group. This unique architecture allows for the strategic and sequential conjugation of different molecular entities. The hydrophilic PEG spacer is designed to enhance the aqueous solubility and biocompatibility of the resulting conjugates.[1][2][3]
Solubility Profile
The solubility of this compound is a critical factor for its handling, reaction setup, and in vivo applications. The presence of the PEG3 spacer significantly contributes to its solubility in a range of solvents. While specific quantitative solubility data for this exact molecule is not extensively published, qualitative information from suppliers and data from structurally similar analogs provide a strong indication of its solubility profile.
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data extrapolated from analogs like t-Boc-Aminooxy-PEG3-acid and t-Boc-Aminooxy-PEG2-amine.[2][4] |
| Dimethylformamide (DMF) | Soluble | Data extrapolated from analogs like t-Boc-Aminooxy-PEG3-acid and N-Boc-PEG3-alcohol.[2][5] |
| Dichloromethane (DCM) | Soluble | Data extrapolated from analogs like t-Boc-Aminooxy-PEG3-acid and N-Boc-PEG3-alcohol.[2][5] |
| Methanol | Soluble | Data extrapolated from the analog Aminooxy-PEG3-NH-Boc.[6] |
Experimental Protocol for Determining Solubility
A systematic approach is recommended to determine the quantitative solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, PBS, DMSO, DMF, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (optional, for concentration determination)
Procedure:
-
Initial High-Concentration Test:
-
Weigh out a precise amount of this compound (e.g., 10 mg).
-
Add a small, measured volume of the solvent of interest (e.g., 100 µL) to achieve a high initial concentration (e.g., 100 mg/mL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at this concentration.
-
-
Stepwise Dilution for Insoluble Compounds:
-
If the compound is not fully dissolved, add an additional measured volume of solvent to decrease the concentration (e.g., add 900 µL to reach 1 mL total volume for a concentration of 10 mg/mL).
-
Repeat the vortexing and visual inspection.
-
Continue this stepwise dilution until complete dissolution is observed.
-
-
Confirmation of Dissolution:
-
For a definitive determination, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
The absence of a pellet confirms complete dissolution.
-
-
Reporting:
-
Report the solubility as the highest concentration at which the compound is fully dissolved (e.g., >100 mg/mL or soluble up to 25 mg/mL).
-
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing or reducing agents. Understanding these factors is crucial for proper storage and handling to ensure the integrity of the molecule.
Storage Recommendations:
-
Short-term storage: 0-4°C for days to weeks.[8]
-
Shipping: Can be shipped at ambient temperature for short durations.[8]
Degradation Pathways:
The chemical structure of this compound contains three moieties, each with its own stability considerations.
-
Boc (tert-Butyloxycarbonyl) Group: The Boc protecting group is susceptible to cleavage under acidic conditions. The kinetics of this deprotection can be influenced by the acid concentration and temperature.[1][9][10] Thermal deprotection at high temperatures is also possible.[11]
-
PEG (Polyethylene Glycol) Spacer: The PEG chain can undergo oxidative degradation. This process can be initiated by factors such as heat, UV light, and the presence of transition metal ions. Degradation can lead to chain scission and the formation of aldehydes and carboxylic acids.[12]
-
Thiol (-SH) Group: The thiol group is prone to oxidation, which can lead to the formation of disulfide bonds (dimerization) or further oxidation to sulfinic and sulfonic acids. The rate of oxidation is pH-dependent.
Experimental Protocol for Assessing Thiol Stability (Oxidation)
This protocol utilizes Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the concentration of free thiols over time, providing a measure of stability against oxidation.
Materials:
-
This compound stock solution
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.4 (or other pH values to be tested)
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a stock solution of L-cysteine in the Reaction Buffer.
-
Create a serial dilution of the cysteine stock to generate standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
To a defined volume of each standard, add a specific volume of Ellman's Reagent Solution, mix well, and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm and plot absorbance versus concentration to create a standard curve.
-
-
Stability Study Setup:
-
Prepare solutions of this compound at a known concentration in the buffers and conditions you wish to test (e.g., different pH values, temperatures, or in the presence of potential oxidants).
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
-
Quantification of Free Thiols:
-
For each time point aliquot, dilute it in the Reaction Buffer to a concentration that falls within the range of the cysteine standard curve.
-
Add the same volume of Ellman's Reagent Solution as used for the standard curve, mix, and incubate for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of free thiols in each sample at each time point.
-
Plot the percentage of remaining free thiol versus time to determine the stability profile and calculate the half-life under the tested conditions.
-
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 6. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Boc-Aminooxy-PEG3-thiol
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of Boc-Aminooxy-PEG3-thiol for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a heterobifunctional crosslinker containing a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal thiol group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for chemoselective ligations, making it a valuable tool in bioconjugation and drug delivery.
| Property | Value | Source |
| Chemical Formula | C13H27NO6S | [1][2] |
| Molecular Weight | 325.42 g/mol | [1][2] |
| CAS Number | 1895922-75-4 | [1][2][3] |
| Purity | ≥95% | [1][2] |
| Appearance | White solid or viscous liquid | [4] |
| Solubility | Soluble in DMSO and DMF | [5] |
Safety and Handling
The following tables summarize the key safety information derived from the Safety Data Sheet (SDS). It is imperative to handle this reagent in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[6]
Hazard Identification
| Hazard Statement | Classification |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4)[7][8] |
| Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[7][8] |
Note: Some sources classify similar compounds as not a hazardous substance or mixture.[9]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[6] |
| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention.[6] |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[6] |
Fire Fighting Measures
| Extinguishing Media | Special Hazards | Protective Equipment |
| Dry powder, carbon dioxide, water spray, or foam.[6] | May emit toxic fumes under fire conditions.[7] | Wear self-contained breathing apparatus and protective clothing.[6] |
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[6][9] |
| Storage | Store in a tightly closed container in a cool, well-ventilated area. Recommended storage at -20°C. Keep under an inert gas atmosphere (e.g., Argon or Nitrogen).[4][5][9] |
Experimental Protocols
This compound is a versatile linker that can be used for various bioconjugation applications. The thiol group can react with maleimides and other thiol-reactive groups, while the aminooxy group, after deprotection of the Boc group, can react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[10][11]
Deprotection of the Boc Group
The Boc protecting group can be removed under mild acidic conditions to yield the free aminooxy group.
Methodology:
-
Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected product can be used directly in the next step.
Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein).
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2.[12] Degas the buffer before use.
-
Quenching Reagent: A solution of a thiol-containing compound (e.g., cysteine or β-mercaptoethanol).
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[12]
Methodology:
-
Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[12]
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and add it to the solution of the maleimide-functionalized molecule. A 10- to 20-fold molar excess of the thiol linker is generally recommended.[4][12]
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[12]
-
Quench the reaction by adding the quenching reagent to consume any unreacted maleimide (B117702) groups.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker and quenching reagent.[12]
Aminooxy-Carbonyl Ligation (Oxime Formation)
This protocol outlines the conjugation of the deprotected aminooxy group to a carbonyl-containing molecule (e.g., an aldehyde-tagged protein).
Materials:
-
Deprotected Aminooxy-PEG3-thiol
-
Carbonyl-containing molecule
-
Reaction Buffer: 100 mM sodium acetate, 1.5 M NaCl, pH 5.5.[13]
-
Aniline (B41778) (optional, as a catalyst).[10][13]
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Methodology:
-
Dissolve the carbonyl-containing molecule in the Reaction Buffer.
-
Add the deprotected Aminooxy-PEG3-thiol to the solution. A molar excess of the aminooxy linker is typically used.
-
(Optional) For catalysis, add aniline to the reaction mixture.[10][13]
-
Incubate the reaction at room temperature for 2 hours or at 37°C for enhanced kinetics.[13][14]
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove the excess linker.
Visualizations
The following diagrams illustrate the experimental workflows for the conjugation reactions.
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Workflow for Aminooxy-Carbonyl Ligation.
References
- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. T-Boc-aminooxy-peg3-thiol - CAS:1895922-75-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG3-acid|MSDS [dcchemicals.com]
- 8. Aminooxy-PEG3-NH-Boc|MSDS [dcchemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
The Aminooxy Group: A Linchpin in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the aminooxy group has emerged as a powerful tool, enabling the precise and stable linkage of molecules under biologically compatible conditions. Its unique reactivity towards aldehydes and ketones, forming a robust oxime bond, has positioned it as a cornerstone in the development of sophisticated biotherapeutics, diagnostics, and research reagents. This guide provides a comprehensive overview of the core principles of aminooxy-based bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing this versatile chemical handle.
Core Principles of Aminooxy Bioconjugation: The Oxime Ligation
The fundamental reaction underpinning the utility of the aminooxy group is the oxime ligation, a chemoselective reaction between an aminooxy moiety (-ONH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (-O-N=C).[1][2] This reaction is classified as bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[3]
The reaction is characterized by several key features:
-
High Chemoselectivity: The aminooxy group exhibits exquisite reactivity towards aldehydes and ketones, avoiding off-target reactions with other functional groups present in biomolecules, such as amines and thiols.[3]
-
Favorable Kinetics: While the uncatalyzed reaction can be slow at neutral pH, the kinetics of oxime ligation can be significantly accelerated by catalysts and are influenced by pH.[2][4]
-
Exceptional Stability: The resulting oxime bond is significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH, ensuring the integrity of the bioconjugate in biological systems.[5][6][7]
The general mechanism of oxime formation proceeds through a two-step process involving the initial nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the final oxime product.[2]
Quantitative Analysis of Oxime Ligation
The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of catalysts. A quantitative understanding of these parameters is crucial for optimizing bioconjugation protocols.
Reaction Kinetics
Aldehydes are generally more reactive towards aminooxy groups than ketones due to reduced steric hindrance.[8][9] Aromatic aldehydes, in particular, have been shown to exhibit rapid ligation kinetics.[8][9] The reaction rate is also highly dependent on the pH of the medium, with optimal rates typically observed under mildly acidic conditions (pH 4-5).[2][4] However, for many biological applications, performing the reaction at or near physiological pH (pH 7.4) is necessary. Under these conditions, the use of catalysts becomes critical.
Aniline (B41778) and its derivatives have been widely used to catalyze oxime ligation.[2][4] More recently, other catalysts such as m-phenylenediamine (B132917) (mPDA) have been shown to be even more efficient.[1][10]
Table 1: Second-Order Rate Constants (k₂) for Oxime Ligation under Various Conditions
| Carbonyl Reactant | Aminooxy Reactant | Catalyst (Concentration) | pH | k₂ (M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [8] |
| Citral | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.6 | [1] |
| Citral | Dansyl-aminooxy | mPDA (50 mM) | 7.3 | 78.2 | [11] |
| Dodecanal | Dansyl-aminooxy | Aniline (50 mM) | 7.3 | ~97.2 | [1] |
| 2-Pentanone | Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 0.082 | [1] |
| 2-Pentanone | Dansyl-aminooxy | mPDA (100 mM) | 7.3 | 0.20 | [11] |
Stability of the Oxime Bond
The hydrolytic stability of the oxime bond is a key advantage of this bioconjugation chemistry. Compared to other imine-based linkages, oximes exhibit significantly greater stability across a wide pH range.
Table 2: Comparative Hydrolytic Stability of Different C=N Bonds
| Linkage | Relative First-Order Rate Constant for Hydrolysis (at pD 7.0) | Reference(s) |
| Methylhydrazone | ~600 | [5][6] |
| Acetylhydrazone | ~300 | [5][6] |
| Semicarbazone | ~160 | [5][6] |
| Oxime | 1 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving aminooxy-based bioconjugation.
Protocol 1: General Procedure for Labeling of a Glycoprotein (B1211001) with an Aminooxy-Functionalized Fluorescent Dye
This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by reaction with an aminooxy-containing fluorescent dye.[5][12]
Materials:
-
Glycoprotein of interest (e.g., IgG)
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Aminooxy-functionalized fluorescent dye
-
Anhydrous DMSO
-
Aniline (optional, as catalyst)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in 1X PBS to a final concentration of 3-15 mg/mL (20-100 µM for IgG).[5]
-
-
Oxidation of Carbohydrates:
-
Prepare a fresh 100 mM solution of sodium periodate in deionized water.
-
To your protein solution, add 1/10th volume of 10X Reaction Buffer.
-
Add 1/10th volume of the 100 mM sodium periodate solution to the protein mixture.
-
Incubate the reaction for 30 minutes on ice in the dark.[13]
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.
-
Incubate for 10 minutes at room temperature.[5]
-
Remove excess periodate and ethylene glycol by buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
Aminooxy Labeling:
-
Prepare a 5 mM stock solution of the aminooxy-functionalized fluorescent dye in anhydrous DMSO.[5]
-
Add a 50-fold molar excess of the aminooxy-dye to the oxidized protein solution.[12]
-
(Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[14]
-
Incubate the reaction for 2-4 hours at room temperature with gentle shaking, protected from light.[5]
-
-
Purification of the Conjugate:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol outlines a general strategy for constructing an ADC by introducing a ketone-bearing unnatural amino acid into the antibody, followed by conjugation to an aminooxy-functionalized drug.[15][16]
Materials:
-
Antibody engineered to contain a p-acetylphenylalanine (pAcF) residue.
-
Aminooxy-functionalized cytotoxic drug.
-
Phosphate (B84403) buffer, pH 7.0.
-
m-Phenylenediamine (mPDA) catalyst.
-
Purification system (e.g., Protein A chromatography, size-exclusion chromatography).
Procedure:
-
Antibody Preparation:
-
Express and purify the antibody containing the pAcF residue using standard methods.
-
Buffer exchange the antibody into the reaction buffer (e.g., phosphate buffer, pH 7.0).
-
-
Drug-Linker Preparation:
-
Synthesize or obtain the aminooxy-functionalized cytotoxic drug.
-
Dissolve the drug-linker in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the antibody and the aminooxy-functionalized drug. A typical molar ratio is 1:5 to 1:10 (antibody:drug).
-
Add the mPDA catalyst to a final concentration of 50-100 mM.[1]
-
Incubate the reaction at room temperature for 4-16 hours with gentle agitation.
-
-
Purification of the ADC:
-
Remove the excess drug-linker and catalyst using Protein A chromatography.
-
Further purify the ADC and remove aggregates using size-exclusion chromatography.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the final ADC.
-
Perform in vitro cell-based assays to confirm the potency and specificity of the ADC.
-
Conclusion
The aminooxy group, through the highly selective and stable oxime ligation, provides a robust and versatile platform for bioconjugation. Its application spans from fundamental research in chemical biology to the development of next-generation therapeutics. By understanding the quantitative aspects of the reaction and employing optimized protocols, researchers can effectively leverage the power of the aminooxy group to construct well-defined and functional bioconjugates for a wide array of applications in science and medicine.
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. biotium.com [biotium.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation Using Boc-Aminooxy-PEG3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-thiol is a heterobifunctional crosslinker designed for the sequential and site-specific conjugation of two different biomolecules. This linker incorporates three key chemical features: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group. This combination of functionalities enables a controlled, multi-step bioconjugation strategy, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery and diagnostic applications.[][2]
The strategic design of this linker allows for a directional approach to bioconjugation. The Boc protecting group ensures that the highly reactive aminooxy moiety remains inert until its desired use, preventing unwanted side reactions.[3][4] Upon selective deprotection under acidic conditions, the free aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond.[5][6] The terminal thiol group provides a second point of attachment, typically reacting with a maleimide-functionalized molecule to form a stable thioether linkage.[7][8] The integrated PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[]
Core Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the aminooxy group can be conjugated to an aldehyde-functionalized drug, and the thiol group can then be linked to a maleimide-activated antibody.[9]
-
PROTACs: This linker is suitable for synthesizing PROTACs by connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[10]
-
Surface Modification: Immobilization of biomolecules on surfaces (e.g., nanoparticles, microarrays) can be achieved by first attaching the linker via one functional group and then capturing the second biomolecule.
-
Fluorescent Labeling and FRET Sensors: Sequential attachment of a fluorophore and a quencher or two different fluorophores for Förster Resonance Energy Transfer (FRET) studies.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and stability data for the key steps involved in using this compound.
Table 1: Boc-Aminooxy Deprotection Conditions
| Parameter | Condition | Purity/Yield | Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | [3] |
| TFA Concentration | 20-50% (v/v) | Concentration dependent | [11] |
| Temperature | 0°C to Room Temperature | Temperature dependent | [11] |
| Reaction Time | 30 - 120 minutes | Time dependent | [11] |
| Scavengers | Triisopropylsilane (TIS) (optional) | Can improve purity | [3] |
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Condition | Effect on Reaction | Reference |
| pH | 4.5 - 7.0 | Optimal rates at slightly acidic pH, but can proceed at neutral pH | [5][12] |
| Catalyst | Aniline (B41778) or p-phenylenediamine (B122844) (10-100 mM) | Significantly accelerates reaction rate, especially at neutral pH | [5][13] |
| Temperature | 4°C to 37°C | Rate increases with temperature | [5] |
| Reactant Concentration | 10 µM - 10 mM | Higher concentration drives the reaction forward | [5] |
| Reaction Time | 1 - 24 hours | Dependent on pH, catalyst, and reactant concentrations | [6] |
Table 3: Thiol-Maleimide Ligation Reaction Parameters
| Parameter | Condition | Effect on Reaction | Reference |
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction; higher pH can lead to maleimide (B117702) hydrolysis | [8][14] |
| Temperature | 4°C to Room Temperature | Slower at 4°C, but may be necessary for sensitive proteins | [8] |
| Buffer | Phosphate, HEPES, Tris (non-thiol containing) | Maintains pH and provides a suitable reaction environment | [7] |
| Reducing Agent (optional) | TCEP (10-100 fold molar excess) | Reduces disulfide bonds to free up thiols for conjugation | [10] |
| Reactant Molar Ratio | 10-20 fold excess of maleimide reagent | Drives the reaction to completion | [8] |
| Reaction Time | 2 - 16 hours | Dependent on temperature and reactant concentrations | [8] |
Table 4: Stability of Bioconjugation Linkages
| Linkage Type | Condition | Half-life / Stability | Reference |
| Oxime Bond | Physiological pH (7.4) | Highly stable, significantly more stable than hydrazones | [15] |
| Thioether Bond | Physiological pH (7.4) | Generally stable, but can undergo retro-Michael reaction, especially in the presence of other thiols | [16] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
If desired, add TIS (2.5-5% v/v) to the solution to scavenge the tert-butyl cations generated during deprotection.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).
-
The resulting deprotected Aminooxy-PEG3-thiol (as a TFA salt) can be used directly in the next step or purified further.
Protocol 2: Sequential Bioconjugation - Oxime Ligation followed by Thiol-Maleimide Conjugation
This protocol outlines the conjugation of an aldehyde-containing biomolecule (Biomolecule 1) followed by the conjugation to a maleimide-containing biomolecule (Biomolecule 2).
Part A: Oxime Ligation with Biomolecule 1
Materials:
-
Deprotected Aminooxy-PEG3-thiol (from Protocol 1)
-
Aldehyde- or ketone-functionalized Biomolecule 1
-
Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)
-
Reaction Buffer: 100 mM Phosphate buffer or Acetate buffer, pH 4.5-7.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Dissolve the aldehyde/ketone-functionalized Biomolecule 1 in the chosen reaction buffer.
-
Dissolve the deprotected Aminooxy-PEG3-thiol in the same reaction buffer and add it to the solution of Biomolecule 1. A 5- to 20-fold molar excess of the linker is recommended.
-
Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.[5]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Once the reaction is complete, remove the excess linker and catalyst by SEC or dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.2).
Part B: Thiol-Maleimide Ligation with Biomolecule 2
Materials:
-
Purified Biomolecule 1-PEG3-thiol conjugate
-
Maleimide-functionalized Biomolecule 2
-
Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed.[7]
-
Quenching solution: 1 M N-ethylmaleimide or L-cysteine in water
-
Purification system (e.g., SEC or Dialysis)
Procedure:
-
Dissolve the maleimide-functionalized Biomolecule 2 in the degassed reaction buffer.
-
Add the purified Biomolecule 1-PEG3-thiol conjugate to the solution of Biomolecule 2. A 1.5- to 5-fold molar excess of the maleimide-functionalized biomolecule is a good starting point.
-
Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[8]
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Once the reaction is complete, quench any unreacted thiol groups by adding the quenching solution.
-
Purify the final bioconjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Characterize the final conjugate using appropriate analytical techniques such as Mass Spectrometry to confirm the molecular weight and SDS-PAGE to assess purity.[17][18][19][20][21]
Visualizations
Experimental Workflow
Caption: Sequential bioconjugation workflow using this compound.
Signaling Pathway Example: Targeted Drug Delivery via ADC
This diagram illustrates a simplified signaling pathway of an Antibody-Drug Conjugate (ADC) constructed with a this compound linker, targeting a cancer cell.
Caption: ADC mediated targeted drug delivery and induction of apoptosis.
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. synmedchem.com [synmedchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. raineslab.com [raineslab.com]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. xceedmolecular.com [xceedmolecular.com]
- 19. waters.com [waters.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Aminooxy-PEG3-thiol in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the drug is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Boc-Aminooxy-PEG3-thiol is a heterobifunctional linker designed for ADC synthesis, offering distinct advantages.
The Boc-protected aminooxy group provides a stable handle for the chemoselective conjugation of payloads containing an aldehyde or ketone functional group, forming a stable oxime bond.[1][2][3] The terminal thiol group allows for specific attachment to the antibody via cysteine residues, which can be generated by the reduction of interchain disulfide bonds.[][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC and reduce immunogenicity.[6]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols, representative data, and visualizations of the key processes.
Data Presentation
The following tables present representative quantitative data for ADCs synthesized using thiol-reactive PEG linkers. This data serves as a benchmark for ADCs developed with this compound, though specific results will vary depending on the antibody, payload, and precise conjugation conditions.
Table 1: Representative Characterization of an ADC with a Thiol-Reactive PEG Linker
| Parameter | Representative Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | LC-MS analysis after incubation in human plasma |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Drug |
| Cancer Cell Line A | High | 0.5 - 5 | 0.01 - 0.1 |
| Cancer Cell Line B | Low | >1000 | 0.01 - 0.1 |
| Normal Cell Line | Negative | >1000 | 0.01 - 0.1 |
Experimental Protocols
Protocol 1: Drug-Linker Conjugation via Oxime Ligation
This protocol describes the conjugation of a ketone or aldehyde-containing cytotoxic drug to the this compound linker.
Materials and Reagents:
-
This compound
-
Aldehyde or ketone-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Aniline (B41778) (optional, as a catalyst)[1]
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane (B109758) (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group.
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected aminooxy-PEG3-thiol.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG3-thiol and the aldehyde or ketone-containing drug in anhydrous DMF or DMSO. A slight molar excess (1.1 to 1.5-fold) of the linker is recommended.
-
For less reactive carbonyls, aniline can be added as a catalyst to accelerate the reaction.[1]
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the drug-linker conjugate can be purified by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker construct.
-
Protocol 2: Antibody Reduction
This protocol details the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
EDTA
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., Phosphate buffer with EDTA)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).
-
Add a 2-5 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[]
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA) to remove excess TCEP.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the final conjugation of the drug-linker construct to the reduced antibody.
Materials and Reagents:
-
Reduced antibody from Protocol 2
-
Drug-linker construct from Protocol 1
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the drug-linker construct in a minimal amount of a water-miscible organic solvent like DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5 to 2-fold per thiol) is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted drug-linker.
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker, small molecules, and potential aggregates.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored under appropriate conditions (e.g., -80°C).
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the ADC and calculate the DAR.
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
In Vitro Stability:
-
The stability of the ADC can be assessed by incubating it in plasma from different species (e.g., human, mouse) at 37°C over time. The amount of released drug-linker or free drug is quantified by LC-MS.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
References
Application Notes and Protocols for PROTAC Development using Boc-Aminooxy-PEG3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[4]
PEG (polyethylene glycol) linkers are frequently employed in PROTAC design to enhance aqueous solubility and cell permeability.[5] The Boc-Aminooxy-PEG3-thiol linker is a versatile bifunctional molecule featuring a Boc-protected aminooxy group and a thiol group, enabling the sequential and directional conjugation of the POI and E3 ligase ligands. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this advanced linker.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of PROTAC action and a representative workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Representative workflow for PROTAC synthesis and evaluation.
Data Presentation
The following table summarizes representative quantitative data for a hypothetical PROTAC synthesized using the this compound linker. The values are for illustrative purposes and may vary depending on the specific POI and E3 ligase ligands used.
| Parameter | Description | Representative Value |
| Binding Affinity (POI) | Dissociation constant (Kd) of the PROTAC for the Protein of Interest. | 50 nM |
| Binding Affinity (E3 Ligase) | Dissociation constant (Kd) of the PROTAC for the E3 Ligase (e.g., Cereblon). | 150 nM |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in cells.[6] | 25 nM |
| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC.[6] | >90% |
| Degradation Half-life (t1/2) | The time required to achieve 50% of the maximal degradation. | 4 hours |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
Protocol 1: PROTAC Synthesis
This protocol describes a two-step sequential conjugation strategy. First, the deprotected aminooxy group of the linker is reacted with an aldehyde-functionalized E3 ligase ligand via oxime ligation. Second, the thiol group of the linker is conjugated to a maleimide-functionalized POI ligand.
Materials:
-
This compound
-
Aldehyde-functionalized E3 ligase ligand (e.g., aldehyde-pomalidomide)
-
Maleimide-functionalized POI ligand
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Purification supplies (e.g., preparative HPLC)
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
The resulting aminooxy-PEG3-thiol can be used directly in the next step.
Step 2: Oxime Ligation with E3 Ligase Ligand
-
Dissolve the deprotected aminooxy-PEG3-thiol and 1.1 equivalents of the aldehyde-functionalized E3 ligase ligand in DMF or a similar polar aprotic solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be accelerated by the addition of aniline (B41778) as a catalyst.[7]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.
Step 3: Thiol-Maleimide Conjugation with POI Ligand
-
Dissolve the purified E3 ligase-linker conjugate in a degassed buffer, such as PBS at pH 7.2-7.4.[6][8]
-
If any disulfide bonds have formed, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[6][9]
-
Dissolve 1.2 equivalents of the maleimide-functionalized POI ligand in a minimal amount of DMSO or DMF.
-
Add the POI ligand solution to the E3 ligase-linker solution while stirring.
-
Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[8][9]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol describes the use of Western blotting to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in DMSO, and then dilute further in cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a set period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using image analysis software.
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the DMSO control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][11]
-
Conclusion
The this compound linker offers a versatile and efficient tool for the synthesis of PROTACs. Its distinct functional groups allow for a controlled, sequential conjugation of E3 ligase and POI ligands, facilitating the construction of these complex molecules. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs, accelerating the development of new therapeutics for targeted protein degradation.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Aminooxy-PEG3-thiol Reaction with Maleimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development. The reaction between a thiol group (-SH) and a maleimide (B117702) group is a widely utilized bioconjugation technique, prized for its high specificity and efficiency under physiological conditions. This Michael addition reaction results in the formation of a stable thioether bond, making it an invaluable tool for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[1]
This document provides detailed application notes and protocols for the use of Boc-Aminooxy-PEG3-thiol, a heterobifunctional linker, in reactions with maleimide-functionalized molecules. This linker possesses a terminal thiol group for reaction with a maleimide, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected aminooxy group. The Boc-protecting group can be removed under acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone, such as glycoproteins.
Reaction Mechanism and Kinetics
The reaction between this compound and a maleimide proceeds via a Michael addition. The nucleophilic thiol group of the linker attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[1] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Several factors influence the kinetics of the thiol-maleimide reaction:
-
pH: The reaction rate is pH-dependent, as it requires the deprotonation of the thiol group to the more nucleophilic thiolate anion. The optimal pH range is typically between 6.5 and 7.5. Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis.[1]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow the reaction and minimize potential side reactions.[1]
-
Concentration of Reactants: Higher concentrations of both the thiol and maleimide will result in a faster reaction rate.
-
Solvent: The reaction is most commonly carried out in aqueous buffers. For reactants with poor aqueous solubility, the use of organic co-solvents may be necessary.
Quantitative Data on Thiol-Maleimide Conjugation
Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Parameter | Effect on Reaction Rate | Optimal Range/Condition |
| pH | Increases with increasing pH up to ~8.0 | 6.5 - 7.5 |
| Temperature | Increases with increasing temperature | 4°C to Room Temperature |
| Molar Ratio (Maleimide:Thiol) | Higher excess of one reactant can drive the reaction to completion | 1:1 to 1:1.5 (for equimolar conjugation) or higher excess as needed |
| Buffer Type | Can influence reaction rate; avoid thiol-containing buffers | Phosphate, HEPES, MOPS |
Table 2: Reported Conjugation Efficiencies for Thiol-Maleimide Reactions with Proteins
| Thiol-containing Molecule | Maleimide-containing Molecule | Molar Ratio (Maleimide:Thiol) | Reaction Time | Temperature | Conjugation Efficiency (%) |
| Cysteine-containing peptide | Maleimide-activated protein | 10:1 | 2 hours | Room Temp | > 90% |
| Reduced Monoclonal Antibody | Maleimide-drug conjugate | 5:1 | 4 hours | 4°C | 85-95% |
| Thiolated Oligonucleotide | Maleimide-fluorophore | 20:1 | 1 hour | Room Temp | > 95% |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of this compound to a Maleimide-Functionalized Protein
This protocol provides a general guideline. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific applications.
Materials:
-
This compound
-
Maleimide-functionalized protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching Solution (optional): 1 M L-cysteine or 2-mercaptoethanol (B42355) in water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Protein Solution: Dissolve the maleimide-functionalized protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Preparation of this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution. Add the linker solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups on the protein, add a molar excess of a quenching solution (e.g., L-cysteine) and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent from the conjugated protein using a desalting column or by dialysis against the conjugation buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
Protocol 2: Quantification of Thiol-Maleimide Conjugation Efficiency using Ellman's Reagent
This protocol allows for the indirect quantification of conjugation efficiency by measuring the amount of unreacted thiol after the reaction.
Materials:
-
Conjugation reaction mixture
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine or this compound standard solutions
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Generation:
-
Prepare a series of standard solutions of known concentrations of cysteine or this compound in the reaction buffer.
-
Add Ellman's reagent to each standard and measure the absorbance at 412 nm after the color has stabilized.
-
Plot the absorbance at 412 nm versus the concentration of the thiol standards to generate a standard curve.
-
-
Sample Measurement:
-
Take an aliquot of the conjugation reaction mixture at the beginning (time 0) and at various time points or at the end of the reaction.
-
Add Ellman's reagent to each aliquot and measure the absorbance at 412 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free thiols in the samples.
-
The conjugation efficiency can be calculated as follows:
-
Conjugation Efficiency (%) = [1 - (Free thiol concentration at time t / Initial free thiol concentration)] x 100
-
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a maleimide.
Caption: Experimental workflow for thiol-maleimide conjugation.
Applications in Drug Development
The this compound linker is a versatile tool in drug development, particularly in the construction of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies. The thiol end reacts with a maleimide-functionalized antibody, and after deprotection of the Boc group, the aminooxy end can be conjugated to a drug containing an aldehyde or ketone.
-
PEGylation: The PEG3 spacer enhances the solubility and in vivo circulation half-life of conjugated proteins and peptides, a process known as PEGylation.
-
Targeted Drug Delivery: The bifunctional nature of the linker allows for the creation of targeted drug delivery systems where a targeting moiety (e.g., an antibody or peptide) is attached to a therapeutic agent.
-
PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins to E3 ubiquitin ligases for degradation.[]
Stability of the Thioether Bond
The thioether bond formed between a thiol and a maleimide is generally considered stable. However, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in vivo.[3] Strategies to improve the stability of the linkage include the hydrolysis of the thiosuccinimide ring to the more stable thiosuccinamic acid, which can be promoted by adjusting the pH or by designing the maleimide with adjacent basic groups.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Incomplete reduction of disulfide bonds in the protein (if applicable) | Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. |
| Oxidation of the free thiol on the linker | Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis of the maleimide group on the protein | Ensure the pH of the reaction buffer is not above 7.5. Prepare the protein solution immediately before use. | |
| Protein Aggregation | Exposure of hydrophobic residues upon conjugation | Include solubility-enhancing additives like arginine in the buffer. Optimize the degree of labeling. |
| Precipitation of Linker | Low aqueous solubility of the linker | Increase the percentage of organic co-solvent (DMSO or DMF) in the reaction mixture. |
This document provides a comprehensive overview and practical guidance for the use of this compound in conjugation with maleimides. For specific applications, further optimization of the described protocols is recommended.
References
Application Notes and Protocols for Thiol-Based Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of thiol-based conjugation methods for antibodies, offering comprehensive application notes and experimental protocols. These techniques are pivotal in the development of antibody-drug conjugates (ADCs) and other labeled antibody reagents for research, diagnostic, and therapeutic applications.
Introduction
Thiol-based conjugation is a widely utilized strategy for covalently attaching molecules such as drugs, fluorophores, or biotin (B1667282) to antibodies. This method primarily targets the sulfhydryl (-SH) groups of cysteine residues. The strong nucleophilicity and relatively low abundance of cysteine residues in antibodies allow for more controlled and site-specific conjugation compared to amine-based methods.[] Typically, the interchain disulfide bonds in the hinge region of an antibody are reduced to generate free thiols for conjugation.[2] Alternatively, cysteine residues can be engineered into the antibody backbone at specific sites to achieve a homogenous drug-to-antibody ratio (DAR).[][4]
The most common chemistries for thiol-based conjugation involve maleimides, haloacetyls, and pyridyl disulfides, each offering distinct advantages in terms of reactivity, stability, and reversibility of the resulting bond.
Core Chemistries for Thiol-Based Conjugation
Maleimide (B117702) Chemistry
Maleimide-thiol chemistry is the most prevalent method for thiol-based conjugation.[] It involves a Michael addition reaction between the maleimide group and a sulfhydryl group, forming a stable thioether bond.[][5] The reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[][6]
Caption: Maleimide-Thiol Conjugation Reaction.
Haloacetyl Chemistry
Haloacetyl derivatives, such as iodoacetamides and bromoacetamides, react with sulfhydryl groups via nucleophilic substitution to form stable thioether bonds. This reaction is irreversible and proceeds efficiently at physiological pH. While highly effective, haloacetyls can also exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH values.
Caption: Haloacetyl-Thiol Conjugation Reaction.
Pyridyl Disulfide Chemistry
Pyridyl disulfide reagents react with thiols through a disulfide exchange mechanism to form a new disulfide bond, releasing pyridine-2-thione.[7] This reaction is reversible, as the resulting disulfide bond can be cleaved by reducing agents.[7] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[7]
Caption: Pyridyl Disulfide-Thiol Exchange Reaction.
Experimental Workflow and Protocols
The general workflow for thiol-based antibody conjugation involves several key steps: antibody preparation and reduction, conjugation reaction, and purification and characterization of the conjugate.
Caption: General Experimental Workflow.
Protocol 1: Antibody Reduction to Generate Free Thiols
This protocol describes the reduction of interchain disulfide bonds in an IgG antibody using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Materials:
-
IgG antibody solution (1-10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
TCEP hydrochloride (e.g., 10 mM stock solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS.
-
Add a 10 to 100-fold molar excess of TCEP to the antibody solution. For example, for an antibody at 2 mg/mL (~13.3 µM), add TCEP to a final concentration of ~133 µM.
-
Flush the reaction vial with an inert gas (N2 or Ar) to prevent re-oxidation of the thiols.[6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[][6]
-
Immediately proceed to the removal of the reducing agent to prevent re-formation of disulfide bonds.
Note: Dithiothreitol (DTT) can also be used as a reducing agent. However, excess DTT must be removed before conjugation, as it contains free thiols that will compete in the reaction.
Protocol 2: Maleimide-Thiol Conjugation
This protocol details the conjugation of a maleimide-activated molecule to a reduced antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Maleimide-activated payload (e.g., dye, drug) dissolved in anhydrous DMSO or DMF to a 10 mM stock solution.[8]
-
Reaction buffer: PBS or 10-100 mM Tris or HEPES, pH 7.0-7.5, degassed.[8]
-
Desalting column (e.g., Sephadex G-25) for purification.[][8]
Procedure:
-
Remove Excess Reducing Agent: Purify the reduced antibody from excess TCEP using a desalting column pre-equilibrated with the degassed reaction buffer.[]
-
Prepare Dye/Payload Solution: Allow the vial of the maleimide-activated payload to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[8]
-
Perform Conjugation: While gently stirring, add a 10-20 fold molar excess of the maleimide-payload stock solution to the reduced antibody solution.[8]
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[8]
-
Purification: Separate the antibody conjugate from unreacted payload and byproducts using a desalting column or size-exclusion chromatography.[]
Protocol 3: Characterization of Antibody Conjugates
1. Determination of Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)
The DOL or DAR can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated payload.[8]
-
Calculation:
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
Dye/Drug Concentration (M) = A_max / ε_payload
-
DOL/DAR = (Dye/Drug Concentration) / (Protein Concentration)
Where:
-
A280 = Absorbance of the conjugate at 280 nm
-
A_max = Absorbance of the conjugate at the payload's maximum wavelength
-
CF = Correction factor for the payload's absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_payload = Molar extinction coefficient of the payload at its maximum wavelength
-
2. Purity and Integrity Analysis
-
SDS-PAGE: To visualize the successful conjugation and assess the purity of the final product.
-
Mass Spectrometry (LC-MS): To confirm the identity of the conjugate and determine the distribution of different drug-loaded species.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to thiol-based antibody conjugation.
Table 1: Reaction Conditions and Efficiency for Maleimide Conjugation
| Parameter | Value | Reference |
| pH Range | 6.5 - 7.5 | [6] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | [][8] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | [8] |
| Typical DAR (Reduced Native Cysteines) | 3.0 - 4.0 | [10] |
| Optimal DOL (for fluorescent dyes) | 2.5 - 3.0 | [6] |
Table 2: Stability of Thiol-Maleimide Linkage
| Condition | Stability Metric | Observation | Reference |
| Mouse Plasma at 4°C | ADC Concentration | Stable for at least 35 days | [11] |
| Mouse Plasma at 37°C | ADC Concentration | Stable for up to 4 days, loss observed at 7 days | [11] |
| PBS with 5 mM Cysteine at 37°C | Conjugate Stability | Cysteine-maleimide adducts are less stable than alkyl thiol-maleimide adducts | [11] |
| Human Plasma at 37°C | Payload Loss (Conventional Maleimide) | Prone to retro-Michael reaction, leading to payload transfer to albumin | [10] |
| Human Plasma at 37°C | Payload Loss (Maleamic Acid Linker) | Completely stable over 7 days | [10] |
| PBS with excess thiol at 37°C | Payload Shedding (Maleamic Methyl Ester) | ~9% payload loss after 21 days | [12] |
Advanced Considerations and Troubleshooting
-
Linker Stability: The stability of the thioether bond formed from the maleimide reaction can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream.[2][10] This can lead to premature drug release. "Next-generation maleimides" and other linker technologies have been developed to enhance stability.[10][12]
-
Site-Specific Conjugation: For a more homogeneous product with a defined DAR, engineered antibodies with accessible cysteine residues (e.g., THIOMABs) can be used.[4] This approach allows for precise control over the conjugation site and stoichiometry.
-
Re-oxidation: Free thiols are prone to re-oxidation to form disulfide bonds. It is crucial to work with degassed buffers and under an inert atmosphere, especially during and after the reduction step.[6]
-
Storage: For long-term storage, antibody conjugates should be stored at 4°C or -20°C (with 50% glycerol) in the presence of stabilizers like BSA and antimicrobial agents like sodium azide, protected from light.[8]
Conclusion
Thiol-based conjugation is a powerful and versatile tool for the modification of antibodies. By understanding the underlying chemistries and following robust protocols for reduction, conjugation, and characterization, researchers can generate high-quality antibody conjugates for a wide array of applications. The choice of conjugation chemistry should be guided by the specific requirements of the final application, with particular attention to the desired stability of the linkage.
References
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. A rapid approach for characterization of thiol-conjugated antibody-drug conjugates and calculation of drug-antibody ratio by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-Aminooxy-PEG3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. Boc-Aminooxy-PEG3-thiol is a heterobifunctional linker that offers a versatile platform for the surface modification of nanoparticles, particularly gold nanoparticles (AuNPs). This linker possesses three key functional domains:
-
Thiol Group (-SH): Enables strong and stable anchoring to gold and other noble metal surfaces through the formation of a dative covalent bond.
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic PEG chain that enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption (opsonization), thereby increasing their circulation time in biological systems.
-
Boc-Protected Aminooxy Group (-ONH-Boc): A latent reactive group. Following the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the exposed aminooxy group can be specifically conjugated to aldehyde or ketone-containing molecules via a stable oxime linkage. This chemoselective ligation chemistry allows for the attachment of a wide range of payloads, including small molecule drugs, peptides, proteins, and targeting ligands, under mild, biocompatible conditions.
These application notes provide detailed protocols for the surface modification of gold nanoparticles with this compound, subsequent bioconjugation, and characterization.
Data Presentation
The following tables summarize key quantitative data related to the surface modification of nanoparticles.
Table 1: Characterization of Gold Nanoparticles Before and After Surface Modification
| Parameter | Citrate-Capped AuNPs (Initial) | This compound Functionalized AuNPs | Aminooxy-Functionalized AuNPs (After Deprotection) |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 20 ± 3 | 20 ± 3 |
| Zeta Potential (mV) | -40 ± 5 | -25 ± 5 | -15 ± 5 |
| Surface Plasmon Resonance (λmax, nm) | 520 | 522-525 | 522-525 |
| Ligand Density (molecules/nm²) | N/A | 0.4 - 0.5 | 0.4 - 0.5 |
Table 2: Efficiency of Surface Modification and Bioconjugation Reactions
| Reaction Step | Typical Efficiency | Key Parameters Affecting Efficiency |
| Ligand Exchange (Thiolation) | 70 - 95%[1][2][3][4] | Molar ratio of thiol to nanoparticles, incubation time, solvent. |
| Boc Deprotection | > 95% | Acid concentration, reaction time, temperature. |
| Oxime Ligation | 80 - 95%[5][6][7][8][9] | pH, catalyst (e.g., aniline), concentration of reactants. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the ligand exchange process to coat citrate-capped gold nanoparticles with this compound.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs, 15 nm) in aqueous solution
-
This compound
-
Ethanol (absolute)
-
Ultrapure water
-
Microcentrifuge tubes
-
Orbital shaker
Procedure:
-
Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add the citrate-capped AuNP solution.
-
Add the this compound solution to the AuNPs at a molar excess (e.g., 10,000-fold molar excess of thiol to AuNPs).
-
Incubate the mixture on an orbital shaker at room temperature for 12-24 hours to facilitate the ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 15 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess unbound linker.
-
Resuspend the nanoparticle pellet in ultrapure water.
-
Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound ligands.
-
-
Storage: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) and store at 4°C.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the surface-bound linker to expose the reactive aminooxy group.
Materials:
-
This compound functionalized AuNPs (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 50% (v/v) TFA in DCM.
-
Deprotection Reaction:
-
Purification of Aminooxy-Functionalized AuNPs:
-
Centrifuge the solution to pellet the nanoparticles.
-
Carefully decant the acidic supernatant.
-
Wash the nanoparticle pellet with DCM once.
-
Wash the pellet with PBS (pH 7.4) three times to neutralize and remove residual acid.
-
-
Storage: Resuspend the aminooxy-functionalized AuNPs in PBS (pH 7.4) for immediate use in the next step.
Protocol 3: Oxime Ligation for Bioconjugation
This protocol outlines the conjugation of an aldehyde- or ketone-containing molecule (e.g., a drug, peptide, or targeting ligand) to the aminooxy-functionalized AuNPs.
Materials:
-
Aminooxy-functionalized AuNPs (from Protocol 2)
-
Aldehyde- or ketone-containing molecule of interest
-
Aniline (B41778) (as a catalyst)
-
Acetate buffer (0.1 M, pH 4.5-5.5) or PBS (0.1 M, pH 7.0, if the biomolecule is pH-sensitive)
-
Microcentrifuge tubes
-
Orbital shaker
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer to the desired concentration.
-
Prepare a stock solution of aniline catalyst in the reaction buffer (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Purification of Bioconjugated AuNPs:
-
Purify the bioconjugated AuNPs by centrifugation, following the same procedure as in Protocol 1, to remove unreacted molecules and the catalyst.
-
Wash the pellet with the appropriate buffer (e.g., PBS, pH 7.4).
-
-
Storage: Resuspend the final bioconjugated nanoparticles in a suitable buffer for your downstream application and store at 4°C.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification and bioconjugation of nanoparticles.
Signaling Pathway for Targeted Drug Delivery
This diagram illustrates a hypothetical signaling pathway for a nanoparticle delivering a pro-apoptotic drug to a cancer cell.
Caption: Targeted nanoparticle inducing apoptosis in a cancer cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy - Analytical Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for Boc-Aminooxy-PEG3-thiol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-Aminooxy-PEG3-thiol, a heterobifunctional linker, in various click chemistry applications. This versatile reagent is particularly valuable in the field of bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The structure of this compound features a thiol group for Michael addition reactions with maleimides, a Boc-protected aminooxy group for subsequent oxime ligation with aldehydes or ketones, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEG spacer enhances solubility and can reduce steric hindrance during conjugation.
Core Applications
The dual functionality of this compound allows for a two-step sequential or orthogonal conjugation strategy. The primary applications include:
-
PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1]
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies.
-
Biomolecule Labeling: It enables the attachment of fluorescent probes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules.
-
Surface Modification: Immobilization of biomolecules onto surfaces functionalized with maleimide (B117702) or aldehyde/ketone groups.
Physicochemical Properties
| Property | Value |
| CAS Number | 1895922-75-4 |
| Molecular Formula | C13H27NO6S |
| Molecular Weight | 325.42 g/mol |
| Purity | ≥95% |
| Appearance | White solid to off-white/viscous liquid |
| Solubility | Soluble in most organic solvents and aqueous solutions |
Experimental Protocols
This section provides detailed protocols for the key reactions involving this compound.
Protocol 1: Thiol-Maleimide Ligation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein, peptide, or small molecule). This reaction forms a stable thioether bond.[2][3]
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or MOPS (pH 6.5-7.5), degassed.
-
Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Maleimide-Functionalized Molecule: Dissolve the maleimide-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Preparation of Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[2]
-
Add the linker solution dropwise while gently stirring.
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction: To quench unreacted maleimide groups, add a molar excess of a thiol-containing compound like L-cysteine. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and quenching reagent using size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.
Recommended Reaction Conditions for Thiol-Maleimide Ligation:
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.[2] |
| Temperature | 4°C or Room Temperature (20-25°C) | The reaction is efficient at room temperature; 4°C can be used for sensitive molecules.[2] |
| Reaction Time | 1-2 hours at RT or Overnight at 4°C | The reaction is typically rapid.[2] |
| Molar Ratio | 10-20 fold molar excess of linker | Drives the reaction towards completion.[2] |
Protocol 2: Boc Deprotection
This step is necessary to deprotect the aminooxy group for the subsequent oxime ligation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Protocol 3: Oxime Ligation
This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone-functionalized molecule to form a stable oxime bond.[4][5]
Materials:
-
Deprotected aminooxy-functionalized conjugate from Protocol 2
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer: Phosphate buffer (0.1 M, pH 7) or acetate (B1210297) buffer (pH 4-5)
-
Catalyst (optional): Aniline (B41778) or m-phenylenediamine (B132917) (mPDA)
Procedure:
-
Dissolve the deprotected aminooxy-functionalized conjugate and the aldehyde/ketone-functionalized molecule in the reaction buffer.
-
If using a catalyst, add aniline (e.g., 100 mM) or mPDA (e.g., 50 mM) to the reaction mixture. Catalysts can significantly accelerate the reaction rate.
-
Incubate the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the reactants and the presence of a catalyst. Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, purify the final conjugate using appropriate chromatographic techniques (e.g., RP-HPLC or SEC).
Quantitative Parameters for Oxime Ligation:
| Parameter | Recommended Condition | Notes |
| pH | 4-7 | The optimal pH can depend on the specific substrates. Aniline-catalyzed reactions are often performed at pH 4-5. |
| Catalyst Concentration | 10-100 mM | Aniline or mPDA can be used to accelerate the ligation. |
| Reactant Concentration | µM to mM range | Concentrations will depend on the specific application and solubility of the reactants. |
Visualizing the Workflow
Below are diagrams illustrating the key processes involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Boc-Aminooxy-PEG3-thiol conjugation.
Welcome to the technical support center for Boc-Aminooxy-PEG3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing conjugation reactions involving this heterobifunctional linker.
Part 1: General FAQs and Strategy
This section provides a general overview of the this compound linker and strategic considerations for its use in conjugation workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker featuring three key components:
-
A tert-butyloxycarbonyl (Boc) protected aminooxy group : This end can be deprotected under acidic conditions to reveal a reactive aminooxy group (-ONH2).[1] This group chemoselectively reacts with aldehydes or ketones to form a stable oxime bond.[2][3][4]
-
A free thiol group (-SH) : This end is reactive towards maleimides, vinyl sulfones, and metal surfaces like gold, typically forming a stable thioether bond.[1][5]
-
A hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer : This spacer enhances the water solubility of the molecule and its conjugates.[1][5]
Q2: What are the primary applications for this linker?
This linker is used to connect two different molecules. For example, it can be used to link a protein or peptide (via a cysteine residue's thiol group) to a molecule containing an aldehyde or ketone, such as a modified carbohydrate or a small molecule drug.
Q3: What is the general workflow for using this linker?
The workflow involves a two-step conjugation process. A critical strategic decision is which end of the linker to react first. This decision depends on the stability and functional groups of the molecules you intend to conjugate.
-
Strategy A: React the thiol group first, followed by Boc deprotection and aminooxy group reaction. This is often preferred to protect the reactive aminooxy group during the initial conjugation step.
-
Strategy B: Deprotect the Boc group first, react the aminooxy group, and then react the thiol group. This may be necessary if the molecule reacting with the thiol is sensitive to the acidic conditions required for Boc deprotection.
Q4: How should I store this compound?
It is recommended to store the reagent at -20°C to maintain its stability.
General Conjugation Workflow
The following diagram illustrates the two primary strategic pathways for using the this compound linker.
Part 2: Reaction-Specific Guides and Troubleshooting
This section provides detailed information for each of the three key reaction steps: Boc deprotection, thiol-maleimide conjugation, and aminooxy (oxime) ligation.
Step 1: Boc Deprotection
The removal of the Boc protecting group is essential to enable the aminooxy group for conjugation. This is typically achieved under acidic conditions.[6][7]
Q: My Boc deprotection is incomplete. What can I do? A: Incomplete deprotection is often due to insufficient acid concentration or reaction time. You can try increasing the reaction time and monitoring progress via TLC or LC-MS.[6] If using Trifluoroacetic Acid (TFA), a concentration of 20-50% in a solvent like Dichloromethane (DCM) is standard.[6]
Q: My target molecule is degrading during deprotection. What are my options? A: If your substrate is sensitive to strong acids like TFA, consider milder or alternative methods.[6] Options include using 4M HCl in dioxane or exploring non-acidic methods like those involving trimethylsilyl (B98337) iodide (TMSI) or zinc bromide, although these may require longer reaction times.[6][7]
Q: I am seeing unexpected byproducts after deprotection. What could they be? A: A common issue is the alkylation of nucleophilic sites on your molecule (e.g., thiols, electron-rich aromatic rings) by the t-butyl cation generated during deprotection.[8] Adding a scavenger, such as triethylsilane or water, to the reaction mixture can help suppress these side reactions.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reagent | Trifluoroacetic Acid (TFA) | Highly effective and volatile, making it easy to remove post-reaction.[6] |
| Solvent | Dichloromethane (DCM) | Commonly used and effective for dissolving many organic molecules.[6] Chlorinated solvents should be minimized where possible.[8] |
| Concentration | 20-50% TFA in DCM (v/v) | A standard range that provides efficient deprotection for most substrates.[6] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without requiring heating.[6] |
| Reaction Time | 0.5 - 4 hours | Substrate-dependent. Monitor by TLC or LC-MS to determine completion.[6] |
Step 2: Thiol-Maleimide Conjugation
This reaction involves the Michael addition of the thiol group to the double bond of a maleimide (B117702) ring, forming a stable thioether bond.[9][10] It is a highly selective reaction when performed under the correct conditions.[9]
Q: My thiol-maleimide conjugation yield is low. What are the common causes? A: Low yield can result from several factors:
-
Incorrect pH: The reaction is optimal in a pH range of 6.5-7.5.[5][9][11] Below pH 6.5, the thiol is protonated and less nucleophilic, slowing the reaction.[9] Above pH 7.5, the maleimide group is susceptible to hydrolysis and can react with amines.[5][9]
-
Thiol Oxidation: The thiol group can oxidize to form disulfide bonds (dimerization), rendering it unreactive with the maleimide.[5] Use degassed buffers and consider adding a small amount of a reducing agent like TCEP (and then remove it before adding the maleimide).[12][13]
-
Maleimide Hydrolysis: The maleimide ring can open upon hydrolysis, especially at pH > 7.5.[9] Always prepare maleimide solutions fresh before use.[11]
Q: I see an unexpected product with the same mass as my desired conjugate. What could it be? A: If you are conjugating to a peptide or protein with an N-terminal cysteine, you may be observing thiazine (B8601807) rearrangement.[5][10] This side reaction involves the N-terminal amine attacking the succinimide (B58015) ring, leading to a rearranged, more stable six-membered thiazine ring.[10] This is more prevalent at higher pH.[14]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal range for high selectivity and reaction rate.[9][] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[9][11] |
| Buffer | Phosphate (B84403) (PBS), HEPES, Tris | These buffers effectively maintain the desired pH.[16] Ensure the buffer is free of extraneous thiols (e.g., DTT).[16] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature provides faster kinetics (30 min - 2 hours).[9] 4°C is recommended for sensitive molecules to minimize degradation (8-16 hours).[9] |
| Molar Ratio | 10-20 fold molar excess of maleimide | A molar excess of the maleimide reagent helps drive the reaction to completion.[9][16] |
Step 3: Aminooxy-Aldehyde/Ketone Ligation (Oxime Formation)
This bioorthogonal reaction involves the nucleophilic attack of the aminooxy group on an aldehyde or ketone, forming a stable oxime linkage.[17][18]
Q: My oxime ligation is very slow and the yield is low. How can I improve it? A: This is a common issue, especially at neutral pH where the reaction rate is known to be slow.[19][20]
-
Adjust pH: The reaction is typically fastest at a slightly acidic pH of around 4.5.[20] If your biomolecules can tolerate this, it is the most effective way to increase the rate.
-
Use a Catalyst: Aniline (B41778) and its derivatives are effective nucleophilic catalysts that significantly accelerate oxime formation, especially at neutral pH.[20][21] p-Phenylenediamine (B122844) has been shown to be a superior catalyst to aniline at pH 7.[21] A catalyst concentration of 2-10 mM is typically effective.[21]
-
Increase Temperature: Raising the temperature to 37°C can increase the reaction rate.[22]
-
Use Co-solvents: Adding co-solvents like DMSO or DMF can also increase the rate of oxime formation.[22]
Q: Are there any competing reactions I should be aware of? A: The primary competing reaction is the reversible formation of imines if other primary amines are present. However, the aminooxy group is a stronger nucleophile (the "alpha effect"), and the resulting oxime bond is significantly more stable than an imine bond at physiological pH, making the reaction highly chemoselective.[22][23]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 4.5 - 7.0 | pH ~4.5 is optimal for rate.[20] However, many applications require physiological pH (6.5-7.5), where a catalyst is essential. |
| Buffer | Acetate (B1210297) buffer (for acidic pH), Phosphate buffer (for neutral pH) | Choose a buffer that is compatible with your molecules and maintains the target pH. |
| Catalyst | Aniline or p-Phenylenediamine (1-10 mM) | Required to achieve reasonable reaction rates at neutral or near-neutral pH.[20][21] p-Phenylenediamine is particularly effective at pH 7.[21] |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can accelerate the reaction, but check the stability of your biomolecules.[22] |
| Reaction Time | Several hours to overnight | The reaction is inherently slower than thiol-maleimide coupling. Monitor by LC-MS or other appropriate methods. |
Part 3: Experimental Protocols & Visualizations
This section provides a generalized experimental protocol for the "Thiol-First" conjugation strategy (Strategy A) and visual diagrams of key reaction mechanisms.
Protocol: Thiol-First Conjugation and Subsequent Oxime Ligation
This protocol describes the conjugation of a maleimide-containing protein (Protein-Mal) with a ketone-containing small molecule (Drug-Ketone) using this compound.
Step 1: Thiol-Maleimide Conjugation
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) to a concentration of 1-5 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO or the conjugation buffer).
-
Conjugation Reaction: Add the linker solution to the protein solution to achieve a 5 to 10-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess linker using a desalting column or dialysis against a suitable buffer (e.g., acetate buffer, pH 4.7 for the next step). Confirm conjugation via SDS-PAGE or mass spectrometry. The product is Protein-S-PEG3-Aminooxy-Boc.
Step 2: Boc Deprotection
-
Acidification: Lyophilize the purified conjugate from Step 1 and redissolve in a solution of 50% TFA in DCM.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Removal of Acid: Remove the solvent and excess TFA in vacuo.
-
Purification: Re-dissolve the product in a suitable buffer and purify immediately via desalting or dialysis to obtain the deprotected intermediate: Protein-S-PEG3-Aminooxy.
Step 3: Oxime Ligation
-
Prepare Conjugate Solution: Dissolve the deprotected conjugate (Protein-S-PEG3-Aminooxy) in a reaction buffer (e.g., 100 mM acetate buffer, pH 4.7, or 100 mM phosphate buffer, pH 7.0).
-
Prepare Drug and Catalyst: Dissolve the ketone-functionalized drug (Drug-Ketone) in a minimal amount of a compatible organic solvent (e.g., DMSO). Prepare a stock solution of aniline or p-phenylenediamine catalyst.
-
Conjugation Reaction: Add the Drug-Ketone solution to the conjugate solution (typically 10-50 fold molar excess). If reacting at neutral pH, add the catalyst to a final concentration of 2-10 mM.
-
Incubation: Incubate the reaction for 4-24 hours at room temperature, protected from light.
-
Final Purification: Purify the final conjugate (Protein-S-PEG3-Oxime-Drug) using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove excess drug and catalyst.
Reaction Mechanism Diagrams
References
- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 2. Aminooxy | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Aminooxy-PEG3-thiol Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-Aminooxy-PEG3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
This compound is a heterobifunctional linker, meaning it has two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer.
-
Thiol Group (-SH): The thiol group at one end reacts with maleimides, a common functional group on proteins and other molecules, through a Michael addition reaction. This forms a stable thioether bond.
-
Boc-Protected Aminooxy Group: The other end has a Boc-protected aminooxy group. The Boc (tert-butoxycarbonyl) group is a protecting group that must be removed under acidic conditions to reveal the reactive aminooxy group (-ONH2). This aminooxy group can then react with an aldehyde or ketone to form a stable oxime linkage.[1][2][3]
Q2: My conjugation yield is low. What are the most common causes?
Low yields in this compound conjugations can stem from issues with either the thiol-maleimide reaction or the aminooxy-carbonyl (oxime ligation) reaction. The most common culprits are suboptimal pH, incorrect stoichiometry, reagent instability, and issues with the Boc deprotection step.
Q3: How do I choose the correct pH for my reaction?
The optimal pH depends on which end of the linker you are reacting.
-
For the Thiol-Maleimide conjugation: A pH range of 6.5-7.5 is generally recommended.[4] Below pH 6.5, the reaction rate is slow because the thiol is not sufficiently deprotonated to its reactive thiolate form.[4]
-
For the Aminooxy-Carbonyl (Oxime Ligation) conjugation:
-
Uncatalyzed reactions: A slightly acidic pH of 4-5 is optimal.[4]
-
Catalyzed reactions: With a catalyst like aniline (B41778) or its derivatives, the reaction can be efficient at or near neutral pH (pH 7).[4][5]
-
Q4: What is the purpose of the Boc protecting group and how do I remove it?
The Boc group protects the highly reactive aminooxy group to prevent unwanted side reactions during the thiol-maleimide conjugation step.[6] It is stable under basic conditions but is readily removed under acidic conditions.[7] A common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[2][3][8]
Q5: Can the this compound linker degrade?
Yes, both the thiol and aminooxy groups can be susceptible to degradation.
-
Thiols can oxidize to form disulfide bonds, especially at higher pH and in the presence of oxygen. It is advisable to work with thiol-containing solutions on ice when possible.[4]
-
Aminooxy groups can be highly reactive and may degrade over time or react with trace impurities, such as acetone (B3395972) in solvents.[1][4] It is crucial to use high-purity solvents and reagents.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Thiol-Maleimide Conjugation | Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use non-thiol containing buffers like PBS or HEPES.[4] |
| Thiol Oxidation | Prepare thiol-containing solutions fresh and keep them on ice to minimize oxidation. Consider degassing buffers. | |
| Incorrect Stoichiometry | The molar ratio of maleimide (B117702) to thiol can significantly impact conjugation efficiency.[4] An excess of the maleimide-containing component is often used. | |
| Slow Reaction Kinetics | While often fast for small molecules, conjugation to larger proteins may be slower.[4] Perform a time-course experiment to determine the optimal reaction time. | |
| Low Yield in Aminooxy-Carbonyl Conjugation | Incomplete Boc Deprotection | Ensure complete removal of the Boc group by using appropriate acidic conditions (e.g., TFA in DCM). Monitor deprotection by TLC or mass spectrometry.[2][3][8] |
| Suboptimal pH for Oxime Ligation | For uncatalyzed reactions, adjust the pH to 4-5.[4] For reactions at neutral pH, the use of a catalyst is crucial.[4] | |
| Inefficient or No Catalyst | At neutral pH, the reaction is very slow without a catalyst.[4] Use a nucleophilic catalyst like aniline or its derivatives (e.g., p-phenylenediamine) to accelerate the reaction.[5] | |
| Low Reactant Concentration | The kinetics of oxime ligation are concentration-dependent.[4] If possible, increase the concentration of your reactants. | |
| Steric Hindrance | Aldehydes are generally more reactive than ketones due to less steric hindrance.[4] If using a ketone, expect a slower reaction rate and consider longer reaction times or a more efficient catalyst. | |
| Aminooxy Group Instability | Use high-purity solvents and reagents to avoid side reactions with impurities like acetone.[1][4] | |
| Overall Low Yield | Instability of the Linker | Store the this compound linker under the recommended conditions, typically at -20°C in a dry, sealed container. |
| Side Reactions | Impurities in solvents or reagents can lead to unwanted side reactions. Use high-grade, anhydrous solvents where appropriate.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group.
-
Remove the TFA and DCM under reduced pressure.
Protocol 2: General Protocol for Aminooxy Labeling of Glycoproteins
This protocol is a general guideline and may require optimization for your specific application.
-
Prepare the Antibody: Dissolve the antibody in a suitable buffer (e.g., 1X PBS).
-
Oxidize Carbohydrate Groups:
-
Prepare a fresh solution of sodium periodate (B1199274) (NaIO4).
-
Add the NaIO4 solution to the antibody solution and incubate to generate aldehyde groups.
-
Quench the reaction with ethylene (B1197577) glycol.
-
-
Prepare the Aminooxy-PEG3-thiol Solution: Prepare a stock solution of the deprotected Aminooxy-PEG3-thiol in an appropriate solvent.
-
Labeling Reaction:
-
Add a molar excess of the deprotected Aminooxy-PEG3-thiol to the oxidized antibody solution.
-
If performing the reaction at neutral pH, add a catalyst such as aniline.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification: Purify the conjugated antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess linker.[9]
Visual Guides
Caption: Troubleshooting workflow for low yield conjugation.
Caption: Reaction pathway for this compound.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of Boc-Aminooxy-PEG3-thiol and how to avoid them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-Aminooxy-PEG3-thiol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains three key components:
-
A thiol group (-SH) that readily reacts with maleimides, vinyl sulfones, and other thiol-reactive moieties.
-
A Boc-protected aminooxy group (Boc-NH-O-) , which, after deprotection, can react with aldehydes or ketones to form a stable oxime bond.
-
A hydrophilic 3-unit polyethylene (B3416737) glycol (PEG3) spacer that increases the solubility of the linker and the resulting conjugate in aqueous solutions.
This linker is ideal for orthogonally conjugating two different molecules in a stepwise manner. Common applications include its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the main side reactions I should be aware of when using this linker?
A2: The primary side reactions are associated with the individual functional groups:
-
Thiol Group:
-
Disulfide Bond Formation: The most common side reaction is the oxidation of the thiol group to form a disulfide bond (-S-S-), which renders the linker inactive for thiol-specific conjugation.[1][2] This is often catalyzed by oxygen and metal ions.
-
Thiol-Maleimide Adduct Instability: The thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate.
-
-
Boc-Protected Aminooxy Group:
-
Aminooxy Group (Post-Deprotection):
-
Reaction with Lab Solvents: The deprotected aminooxy group is highly reactive towards aldehydes and ketones, including common lab solvents like acetone.[6]
-
Q3: How should I store and handle this compound to prevent degradation?
A3: Proper storage and handling are crucial to maintain the reactivity of the thiol group.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature. | Minimizes the rate of chemical degradation, including oxidation of the thiol group. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen). | Prevents the oxidation of the thiol group by atmospheric oxygen. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis and other moisture-mediated degradation. |
| Form | Solid (as supplied). | The solid form is generally more stable for long-term storage. |
When handling, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. For creating stock solutions, use anhydrous solvents like DMSO or DMF.
Troubleshooting Guides
Problem 1: Low or No Yield in Thiol Conjugation (e.g., with a maleimide)
| Possible Cause | Suggested Solution |
| Thiol Oxidation | Degas all buffers and solvents by bubbling with an inert gas (argon or nitrogen) or by vacuum. Perform the reaction under an inert atmosphere. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Maleimide (B117702) Hydrolysis | Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5. Prepare maleimide solutions immediately before use. |
| Suboptimal pH | The reaction is most efficient at a pH of 6.5-7.5. At lower pH, the thiol is less nucleophilic, and at higher pH, maleimide hydrolysis increases. |
| Incorrect Stoichiometry | Use a molar excess of the this compound (e.g., 10-20 fold) to drive the reaction to completion. |
Problem 2: Unsuccessful Boc Deprotection
| Possible Cause | Suggested Solution |
| Incomplete Deprotection | Ensure the concentration of the strong acid (e.g., TFA) is sufficient. A common condition is 20-50% TFA in dichloromethane (B109758) (DCM).[7] Increase the reaction time or temperature if necessary, but monitor for potential side reactions with the substrate. |
| Degradation of Thioether | While the thioether bond is generally stable to acidic conditions used for Boc deprotection, prolonged exposure to very strong acids could potentially lead to degradation. Minimize deprotection time and use the mildest effective acid concentration. |
Problem 3: Low Efficiency in Oxime Ligation
| Possible Cause | Suggested Solution |
| Suboptimal pH | Oxime ligation is most efficient at a slightly acidic pH (around 4.5-5.5). However, for many biomolecules, a neutral pH is required. |
| Slow Reaction at Neutral pH | Use a nucleophilic catalyst, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), to significantly increase the reaction rate at neutral pH.[] |
| Degradation of Aminooxy Group | Ensure that the deprotected linker is not exposed to aldehyde or ketone contaminants (e.g., acetone) before the intended reaction. |
Experimental Protocols
Protocol 1: Two-Step Orthogonal Conjugation
This protocol outlines a general procedure for a two-step conjugation: first, reacting the thiol group with a maleimide-functionalized molecule, followed by Boc deprotection and oxime ligation to an aldehyde-containing molecule.
Step 1: Thiol-Maleimide Conjugation
-
Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.2). Degas the buffer thoroughly.
-
Molecule Preparation: Dissolve your maleimide-containing molecule in the degassed conjugation buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-containing molecule.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
Purification: Remove excess unreacted linker using size-exclusion chromatography (SEC) or dialysis.
Step 2: Boc Deprotection
-
Solvent Preparation: Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).
-
Deprotection Reaction: Dissolve the purified conjugate from Step 1 in the deprotection solution.
-
Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
Step 3: Oxime Ligation
-
Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0). For improved kinetics, a buffer at pH 4.5-5.5 can be used if the biomolecule is stable.
-
Catalyst Preparation (Optional): For reactions at neutral pH, prepare a stock solution of aniline or p-phenylenediamine (B122844) in the reaction buffer.
-
Conjugation Reaction: Dissolve the deprotected conjugate from Step 2 and the aldehyde-containing molecule in the reaction buffer. If using a catalyst, add it to the reaction mixture.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as SEC, ion-exchange chromatography (IEX), or reverse-phase HPLC.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Aminooxy-PEG3-thiol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Boc-Aminooxy-PEG3-thiol conjugates. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound.
Issue 1: Low or No Thiol Reactivity in Conjugation Reactions
-
Possible Cause 1: Oxidation of the Thiol Group. The free sulfhydryl (-SH) group is susceptible to oxidation, leading to the formation of a disulfide bond (R-S-S-R). This dimerization renders the thiol non-reactive towards its intended target (e.g., maleimides, gold surfaces).
-
Solution:
-
Ensure the conjugate has been stored under an inert atmosphere (argon or nitrogen).[1][2]
-
Prepare stock solutions in anhydrous solvents like DMF or DMSO immediately before use.[1][2][3]
-
Degas all buffers used in the conjugation reaction to remove dissolved oxygen.
-
Consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to cleave any formed disulfide bonds. Note: TCEP should be used judiciously as it can interfere with downstream applications.
-
-
-
Possible Cause 2: Incorrect pH of the Reaction Buffer. The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[4] At higher pH, the maleimide (B117702) group can hydrolyze, while at lower pH, the thiol is less nucleophilic.
Issue 2: Premature Cleavage of the Boc Protecting Group
-
Possible Cause: Exposure to Acidic Conditions. The tert-butyloxycarbonyl (Boc) protecting group is labile in acidic environments.[6] Exposure to even mildly acidic conditions during storage, handling, or reaction can lead to its removal, exposing the aminooxy group.
-
Solution:
-
Avoid acidic buffers or reagents in any step where the Boc group needs to remain intact.
-
Ensure that all solvents and reagents are free from acidic impurities.
-
If preparing stock solutions, use high-purity, anhydrous solvents.
-
-
Issue 3: Inconsistent Results or Batch-to-Batch Variability
-
Possible Cause 1: Improper Storage and Handling. As a low-melting solid or viscous oil, this reagent can be challenging to handle consistently.[2][3][5] Moisture condensation and repeated freeze-thaw cycles can degrade the compound.
-
Solution:
-
Store the reagent at -20°C under an inert gas and protected from light.[1][7]
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[2][3]
-
For frequent use, prepare single-use aliquots of a stock solution to minimize handling of the neat material and avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Contamination of Solvents or Buffers. The presence of metal ions can catalyze thiol oxidation.
-
Solution:
-
Use high-purity, metal-free solvents and buffers.
-
Consider using a chelating agent like EDTA in your buffers if metal contamination is suspected.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: Why is it important to warm the vial to room temperature before opening?
-
Q3: Can I store the conjugate as a stock solution?
Stability
-
Q4: What are the main degradation pathways for this conjugate?
-
A4: The two primary points of instability are the thiol group and the Boc-protecting group. The thiol group is prone to oxidation, forming disulfide dimers. The Boc group is susceptible to cleavage under acidic conditions.
-
-
Q5: How can I prevent oxidation of the thiol group?
-
Q6: At what pH is the Boc group unstable?
-
A6: The Boc group is labile in acidic conditions (pH < 5) and can be cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid.[6] It is generally stable under neutral and basic conditions.
-
Conjugation Reactions
-
Q7: What type of buffer should I use for thiol-maleimide conjugation?
-
Q8: My conjugation yield is low. What can I do?
-
A8: First, verify the integrity of your this compound using an appropriate analytical method (see Experimental Protocols). Ensure your reaction buffer is at the optimal pH and has been deoxygenated. You can also try increasing the molar excess of the thiol conjugate relative to your substrate.
-
Quantitative Data on Stability
| Condition | Functional Group | Parameter | Value | Notes |
| pH | Thiol (-SH) | Optimal Reaction pH | 6.5 - 7.5 | For maleimide conjugation.[4] |
| Thiol (-SH) | Oxidation Rate | Increases at pH > 7.5 | Increased formation of thiolate anion (RS-), which is more susceptible to oxidation. | |
| Boc-Aminooxy | Stability | Stable | Generally stable at neutral to basic pH. | |
| Boc-Aminooxy | Cleavage | Labile at pH < 5 | Susceptible to acid-catalyzed hydrolysis. | |
| Temperature | Thiol (-SH) | Storage | -20°C | Recommended for long-term storage to minimize oxidation.[1][2][3][5][7] |
| Thiol (-SH) | Reaction | Room Temperature | Most thiol conjugations proceed efficiently at RT.[4] | |
| Atmosphere | Thiol (-SH) | Stability | Decreased in Air | Oxygen promotes the oxidation to disulfide.[1] |
| Thiol (-SH) | Stability | High under Inert Gas | Storing under Argon or Nitrogen is critical for preserving reactivity.[1][2] |
Experimental Protocols
Protocol 1: Assessment of Thiol Group Integrity by Ellman's Test
This protocol provides a method to quantify the concentration of free thiols.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL in the reaction buffer.
-
Thiol Standard: A known concentration of a standard thiol like Cysteine or Glutathione in the reaction buffer.
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the reaction buffer.
-
In a 96-well plate, add 50 µL of your sample or standard.
-
Add 50 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration by comparing the absorbance of your sample to the standard curve.
-
Protocol 2: Analysis of Conjugate Purity and Degradation by RP-HPLC
This protocol outlines a general method for assessing the purity of the conjugate and detecting degradation products.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column.
-
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Note: The acidic mobile phase will cleave the Boc group. This method is suitable for assessing the integrity of the thiol and the overall purity, but not for quantifying the amount of Boc-protected material. For Boc-group integrity, a neutral mobile phase and a different analytical method like LC-MS would be more appropriate.
-
-
Gradient (Example):
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Detection:
-
UV detection at 214 nm and 254 nm.
-
-
Sample Preparation:
-
Dissolve the conjugate in the initial mobile phase composition.
-
-
Analysis:
-
The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation. The formation of a disulfide-linked dimer will result in a new peak with a different retention time.
-
Visualizations
Caption: Structure of this compound.
Caption: Primary degradation pathways.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. diva-portal.org [diva-portal.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
How to monitor the progress of a Boc-Aminooxy-PEG3-thiol reaction.
Technical Support Center: Boc-Aminooxy-PEG3-thiol Reactions
Welcome to the technical support center for monitoring reactions involving this compound. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their experiments.
Part 1: Monitoring Thiol-Specific Conjugation
The free thiol (-SH) group of this compound is commonly reacted with maleimides or other thiol-reactive partners. Monitoring the consumption of the free thiol is critical to determine reaction completion.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a thiol-maleimide conjugation reaction?
A1: The most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the conjugate, and colorimetric assays to quantify the consumption of the free thiol. Thin-Layer Chromatography (TLC) can be used for a quick qualitative check if the components are small molecules.
Q2: What is the optimal pH for a thiol-maleimide reaction?
A2: The optimal pH range for thiol-maleimide conjugation is typically 6.5-7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions such as hydrolysis of the maleimide group, which becomes more significant at higher pH values.[1]
Q3: My thiol starting material seems to be unreactive. What could be the cause?
A3: Free thiols can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1] This can be catalyzed by dissolved oxygen or trace metal ions. It is recommended to use degassed buffers and include a chelating agent like EDTA (1-5 mM) in the reaction mixture.[1] If disulfide formation is suspected, the thiol-containing molecule can be pre-treated with a reducing agent like TCEP.
Troubleshooting Guide: Thiol Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH: Reaction is too slow below pH 6.5 or side reactions dominate above pH 7.5. | Adjust the reaction buffer to the optimal pH range of 6.5-7.5.[1] |
| Thiol Oxidation: Starting material has formed disulfide bonds. | Add a reducing agent like TCEP prior to the reaction. Use degassed buffers and add 1-5 mM EDTA to chelate metal ions.[1] | |
| Incorrect Stoichiometry: Molar ratio of maleimide to thiol is not optimal. | Optimize the molar ratio. A 10-20 fold molar excess of the maleimide reagent is common for labeling proteins.[1] | |
| Reaction is Too Fast/Heterogeneous Product | High Reactivity: The thiol-maleimide reaction can be very fast, leading to poor mixing and a heterogeneous product, especially in hydrogel formation.[2][3][4] | Lower the reactant concentrations, reduce the buffer concentration, or slightly lower the pH (e.g., to 6.5) to slow down the reaction kinetics.[2][4] |
| No Product Detected by LC-MS | Maleimide Hydrolysis: The maleimide ring is unstable in aqueous solutions, especially at pH > 7.5. | Prepare the maleimide-functionalized reagent solution immediately before use. Ensure the reaction pH does not exceed 7.5. |
Experimental Protocols
This colorimetric assay quantifies the concentration of free thiols in a sample by measuring absorbance at 412 nm.[1] It can be used to track the disappearance of the thiol starting material.
-
Prepare a DTNB Solution: Dissolve Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.
-
Prepare a Standard Curve: Use a known concentration of a thiol-containing standard like L-cysteine to prepare a dilution series.
-
Sample Reaction: At various time points (e.g., t=0, 1h, 4h, overnight), withdraw a small aliquot of your reaction mixture.
-
Assay: Add 50 µL of the DTNB solution to 2.5 mL of a reaction buffer. Add your reaction aliquot to this mixture.
-
Measure Absorbance: Incubate for 15 minutes at room temperature and measure the absorbance at 412 nm.
-
Calculate Thiol Concentration: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. A decrease in absorbance over time indicates the consumption of the thiol starting material.
Part 2: Monitoring Boc Group Deprotection
The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the aminooxy functionality. Its removal is a prerequisite for subsequent conjugation to aldehydes or ketones.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the Boc group has been successfully removed?
A1: The most definitive method is ¹H NMR spectroscopy.[5] The successful deprotection is indicated by the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[5] LC-MS can also be used to confirm the mass change; the loss of the Boc group results in a mass decrease of 100.12 g/mol .
Q2: What are the standard conditions for Boc deprotection?
A2: Boc deprotection is typically achieved using strong acids. A common method involves dissolving the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA) and stirring at room temperature for 1-2 hours. Other acidic conditions, such as HCl in dioxane or methanol (B129727), can also be used.[6]
Troubleshooting Guide: Boc Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (¹H NMR shows residual Boc peak) | Insufficient Acid/Reaction Time: The acid concentration or reaction time may not be sufficient for complete removal. | Increase the concentration of TFA or the reaction time. Monitor the reaction every 30 minutes by NMR or TLC until the starting material is fully consumed.[7] |
| Poor Solubility: The compound may not be fully dissolved in the reaction solvent. | Test different solvent systems. For some substrates, using neat TFA might be necessary. | |
| Product Degradation | Acid-Labile Functional Groups: Other functional groups in the molecule might be sensitive to the strong acidic conditions. | Use milder deprotection conditions. For example, a lower concentration of acid or a different acid like oxalyl chloride in methanol has been reported as a mild alternative.[6][8] |
| Difficulty Isolating the Product | Product is a Salt: The deprotected aminooxy group will be protonated (as an ammonium (B1175870) salt) after acidic workup, which can affect its solubility. | After removing the acid in vacuo, the product can often be precipitated by adding a non-polar solvent like diethyl ether. Alternatively, a mild basic wash can be used during workup to neutralize the salt, but care must be taken to avoid product degradation. |
Experimental Protocols
-
Acquire Initial Spectrum: Dissolve a small amount of the starting this compound compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire a ¹H NMR spectrum. Note the chemical shift and integration of the large singlet for the tert-butyl protons (approx. 1.4 ppm).
-
Set up Deprotection Reaction: Dissolve the bulk of your compound in the chosen acidic solution (e.g., 50% TFA in DCM).
-
Monitor Progress: After a set time (e.g., 1 hour), take a small aliquot of the reaction mixture. Remove the solvent and acid under a stream of nitrogen or in vacuo.
-
Acquire Monitoring Spectrum: Dissolve the residue in the same deuterated solvent used in step 1 and acquire a new ¹H NMR spectrum.
-
Analyze: Compare the new spectrum to the initial one. The reaction is complete when the singlet at ~1.4 ppm has completely disappeared.[7][9]
Part 3: Monitoring Aminooxy-Carbonyl Ligation (Oxime Formation)
After Boc deprotection, the free aminooxy group can be reacted with an aldehyde or ketone to form a stable oxime bond.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the formation of the oxime bond?
A1: The primary method for monitoring oxime ligation is LC-MS. This technique allows you to track the disappearance of the starting materials and the appearance of the new, higher molecular weight product peak. The expected mass of the product should correspond to the sum of the masses of the two reactants minus the mass of water (18.02 g/mol ).
Q2: What is the optimal pH for oxime formation?
A2: Oxime ligation is typically fastest in a slightly acidic buffer, with an optimal pH range of 4-6. The reaction involves a rate-determining dehydration step that is acid-catalyzed.
Troubleshooting Guide: Oxime Ligation
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Sub-optimal pH: The pH of the reaction mixture is outside the optimal 4-6 range. | Adjust the pH of the reaction buffer. Aniline is often used as a catalyst to accelerate oxime formation at physiological pH. |
| Incomplete Boc Deprotection: The aminooxy starting material still has the Boc protecting group. | Confirm complete Boc deprotection via ¹H NMR or LC-MS before starting the ligation reaction. | |
| Instability of Reactants: The aldehyde/ketone-containing molecule may be unstable under the reaction conditions. | Check the stability of your reaction partner. Consider performing the reaction at a lower temperature over a longer period. | |
| Multiple Peaks in LC-MS | Isomer Formation: The resulting oxime can exist as E/Z isomers, which may be separated by reverse-phase HPLC. | This is often unavoidable but typically does not affect the function of the conjugate. The identity of both peaks can be confirmed by MS. |
Experimental Protocols
-
Initial Analysis: Analyze all starting materials (the deprotected aminooxy-PEG-thiol and the carbonyl-containing molecule) by LC-MS to determine their individual retention times and confirm their masses.
-
Start Reaction: Combine the reactants in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Time-Point Monitoring: At various time points (e.g., t=0, 1h, 4h, overnight), inject a small aliquot of the reaction mixture into the LC-MS system.
-
Data Analysis:
-
Monitor the chromatogram for the appearance of a new peak(s) with a different retention time.
-
Examine the mass spectrum corresponding to the new peak. Confirm that its mass matches the theoretical mass of the desired oxime conjugate.
-
Track the decrease in the peak areas of the starting materials over time to determine the extent of the reaction. The analysis of PEGylated products can be challenging due to their heterogeneity, but LC-MS is a powerful tool for this purpose.[10][11]
-
Visualized Workflows
General Reaction and Monitoring Workflow
Caption: Workflow for a three-step conjugation using this compound and key monitoring points.
Troubleshooting Logic for Low Thiol Conjugation Yield
Caption: Decision tree for troubleshooting low yield in thiol-maleimide conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. awuahlab.com [awuahlab.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
Impact of pH on Boc-Aminooxy-PEG3-thiol conjugation efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the conjugation efficiency of Boc-Aminooxy-PEG3-thiol.
Understanding the Reactions
This compound is a heterobifunctional linker, meaning it has two different reactive ends capable of participating in distinct conjugation reactions:
-
Thiol-Maleimide Ligation: The thiol (-SH) group reacts with a maleimide (B117702) functional group to form a stable thioether bond.
-
Oxime Ligation: The Boc-protected aminooxy (-ONH-Boc) group, after deprotection to a free aminooxy (-ONH2) group, reacts with an aldehyde or ketone to form a stable oxime bond.
The efficiency of both reactions is highly dependent on the pH of the reaction buffer.
Part 1: Thiol-Maleimide Conjugation Troubleshooting & FAQs
This section addresses common issues related to the reaction between the thiol group of the linker and a maleimide-functionalized molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction? The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[1][2][3] This range offers the best compromise between reaction rate and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3]
Q2: What happens if the pH is too low (below 6.5)? Below pH 6.5, the rate of conjugation slows down significantly.[1][2] This is because the thiol group (-SH) is more likely to be protonated, making it a less effective nucleophile for attacking the maleimide ring.[1]
Q3: What happens if the pH is too high (above 7.5)? Above pH 7.5, two primary side reactions can occur, reducing efficiency and selectivity:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, opening the ring to form an unreactive maleic acid amide derivative.[3][4] This susceptibility to hydrolysis increases with higher pH.[3]
-
Loss of Selectivity: The maleimide group can begin to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1][3]
Q4: Can I reverse the thiol-maleimide conjugation? Yes, the thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. This process can be a concern for the stability of the final conjugate, especially in the presence of other thiols like albumin in plasma.[1]
Troubleshooting Guide: Thiol-Maleimide Conjugation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: Reaction buffer is outside the optimal 6.5-7.5 range. | Prepare a fresh buffer and verify the pH is strictly between 6.5 and 7.5. Use non-nucleophilic buffers like HEPES or Phosphate-Buffered Saline (PBS).[1] |
| Maleimide Hydrolysis: The maleimide reagent was hydrolyzed before the reaction. This is common if stock solutions are stored in aqueous buffers.[1] | Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[2] | |
| Thiol Oxidation: Free thiol groups on your molecule have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.[2][5] | 1. Reduce Disulfide Bonds: Before conjugation, treat your molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is effective over a wide pH range and does not need to be removed before adding the maleimide.[2] 2. Prevent Re-oxidation: Degas buffers by bubbling with an inert gas (e.g., argon) to remove dissolved oxygen.[2] Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[2] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | Start with a 10- to 20-fold molar excess of the maleimide reagent to drive the reaction to completion, especially if the thiol concentration is low.[2][6] | |
| Conjugate is Unstable or Shows Loss of Activity | Retro-Michael Reaction (Deconjugation): The formed bond is reverting, especially in the presence of other thiols (e.g., in plasma).[1] | To create a more stable linkage, you can perform a controlled hydrolysis step after conjugation (e.g., incubate at pH 8.5 for 2-4 hours). This opens the thiosuccinimide ring to form a stable succinamic acid thioether, which is resistant to thiol exchange.[1] |
Part 2: Oxime Ligation Troubleshooting & FAQs
This section addresses common issues related to the reaction between the deprotected aminooxy group and an aldehyde or ketone. Note that the Boc protecting group must first be removed under mild acidic conditions to yield the reactive aminooxy group.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an uncatalyzed oxime ligation? For reactions without a catalyst, the optimal pH is slightly acidic, typically in the range of 4.0 to 5.0 .[9][10][11] The reaction is often very slow at neutral pH.[9][10]
Q2: Why is an acidic pH optimal for the uncatalyzed reaction? The reaction mechanism requires protonation of the carbonyl group (aldehyde or ketone), which makes it more electrophilic and susceptible to attack by the nucleophilic aminooxy group. This is most efficient in a slightly acidic environment.
Q3: How can I improve reaction efficiency at a neutral pH (pH 7.0)? At neutral pH, the reaction rate is significantly slower.[10] To improve efficiency, the use of a nucleophilic catalyst is crucial.[9][12] Aniline (B41778) and its derivatives, particularly p-phenylenediamine (B122844), are highly effective catalysts for oxime ligations at or near neutral pH.[11][12]
Q4: How much can a catalyst improve the reaction rate at neutral pH? The improvement can be dramatic. In one study, using p-phenylenediamine as a catalyst at pH 7 resulted in a 120-fold increase in the rate of protein PEGylation compared to the uncatalyzed reaction.[11][12]
Troubleshooting Guide: Oxime Ligation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is not suitable for your reaction conditions (catalyzed vs. uncatalyzed). | Uncatalyzed Reaction: Ensure the pH is in the optimal 4.0-5.0 range.[9] Catalyzed Reaction: If you must work at neutral pH, add an appropriate catalyst like aniline or p-phenylenediamine to the reaction mixture.[11][12] |
| Inefficient Boc Deprotection: The Boc protecting group was not fully removed from the aminooxy group. | Review your deprotection protocol. Ensure you are using appropriate mild acidic conditions to fully remove the Boc group before initiating the conjugation reaction. | |
| Low Reactant Concentration: The reaction kinetics are concentration-dependent. Dilute reactants will lead to a slow reaction rate.[9] | Increase the concentration of your reactants if possible. | |
| Steric Hindrance: Ketones are generally less reactive than aldehydes due to greater steric hindrance.[9] | If possible, use an aldehyde as the reaction partner instead of a ketone. Allow for longer reaction times when using a sterically hindered ketone. | |
| Reactant Instability: The aminooxy group is highly reactive and may have degraded or reacted with impurities (e.g., trace acetone (B3395972) in solvents).[9] | Use high-purity, fresh reagents and solvents.[9] Ensure the stability of your starting materials. |
Data & Protocols
Data Presentation: pH Effect on Conjugation Efficiency
Table 1: Thiol-Maleimide Conjugation
| pH Range | Reaction Rate | Key Considerations |
| < 6.5 | Slow | Thiol group is protonated and less nucleophilic.[1] |
| 6.5 - 7.5 | Optimal | Excellent balance of reaction rate and high selectivity for thiols. [1][2][3] |
| > 7.5 | Fast | Increased risk of maleimide hydrolysis and side reactions with amines.[1][3] |
Table 2: Oxime Ligation
| pH Range | Condition | Reaction Rate | Key Considerations |
| 4.0 - 5.0 | Uncatalyzed | Optimal | Ideal for molecules stable under acidic conditions.[9][10][11] |
| 6.0 - 8.0 | Uncatalyzed | Very Slow | Not recommended due to extremely slow kinetics.[9][10] |
| 6.5 - 7.5 | Catalyzed (e.g., with p-phenylenediamine) | Fast / Optimal | Necessary for biomolecules that are not stable in acidic conditions.[11][12] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule: Dissolve your molecule containing the this compound linker in a degassed conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2).[13] The buffer should be free of any extraneous thiol compounds.
-
Reduction of Disulfides (If Necessary): If your target molecule contains disulfide bonds that need to be reduced to expose the maleimide-reactive thiol, add a 10- to 100-fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature.[13]
-
Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of an anhydrous organic solvent (e.g., DMSO or DMF).[5][13]
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide solution to the thiol-containing solution.[2][6] Protect the reaction from light if using fluorescent dyes.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][6]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine to react with any excess maleimide.[2]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents.[2][13]
Protocol 2: General Oxime Ligation (Catalyzed at Neutral pH)
-
Boc Deprotection: First, deprotect the this compound linker according to standard protocols using mild acidic conditions to expose the free aminooxy group. Purify the deprotected linker.
-
Prepare Reactants: Dissolve the deprotected aminooxy-linker and the aldehyde/ketone-containing molecule in a reaction buffer at pH 7.0.
-
Prepare Catalyst: Prepare a stock solution of the catalyst (e.g., 100 mM p-phenylenediamine).
-
Conjugation: Add the catalyst to the reaction mixture to a final concentration of 2-10 mM.[11][12]
-
Incubation: Incubate the reaction at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or LC-MS) to determine the optimal reaction time.
-
Purification: Once the reaction is complete, purify the final conjugate using an appropriate method (e.g., SEC, HPLC) to remove the catalyst and unreacted starting materials.
Visual Guides
Caption: Thiol-Maleimide Conjugation Workflow.
Caption: Oxime Ligation Workflow.
Caption: Troubleshooting Logic for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 7. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]
- 8. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Steric hindrance effects in Boc-Aminooxy-PEG3-thiol reactions.
Welcome to the technical support center for Boc-Aminooxy-PEG3-thiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functionalities of this compound and what are their respective reaction partners?
A1: this compound is a heterobifunctional linker with two distinct reactive groups:
-
Thiol (-SH) group: This group readily reacts with maleimides, vinyl sulfones, and other thiol-reactive moieties through a Michael addition to form a stable thioether bond.[1][2] It can also be used for conjugation to gold surfaces.[2]
-
Boc-protected Aminooxy group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a highly reactive aminooxy group (-ONH2).[2][3] This aminooxy group then specifically reacts with aldehydes or ketones to form a stable oxime bond.[4][5]
Q2: At what pH should I perform the thiol-maleimide conjugation?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][6][7] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing the competing hydrolysis of the maleimide (B117702) group, which becomes more significant at pH values above 7.5.[1][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6][7]
Q3: My oxime ligation is very slow. How can I increase the reaction rate?
A3: Oxime ligation can be slow at neutral pH. To accelerate the reaction, you can:
-
Use a catalyst: Aniline (B41778) or its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts for oxime ligation at neutral pH.[4][5]
-
Adjust the pH: While the reaction proceeds at neutral pH, it is often more efficient in slightly acidic conditions (pH 4.5-6.0), which facilitate the formation of the protonated carbonyl species.[4][8] However, this must be balanced with the stability of your biomolecules.
Q4: What are common side reactions to be aware of?
A4: The primary side reactions to consider are:
-
Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH > 7.5.[1][7] This hydrolysis product is unreactive towards thiols.[7] It is recommended to prepare solutions of maleimide-functionalized molecules immediately before use.[6]
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds. It is crucial to use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.[7]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction leading to thiazine formation can occur, particularly at basic pH.[9]
Troubleshooting Guides
Low or No Yield in Thiol-Maleimide Conjugation
| Potential Cause | Troubleshooting Step |
| Oxidized Thiols | Reduce disulfide bonds on your target molecule using a reducing agent like TCEP. A 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature is a common starting point.[8] Ensure all buffers are degassed.[1] |
| Maleimide Hydrolysis | Verify the pH of the reaction buffer is between 6.5 and 7.5.[1][6] Prepare the maleimide-containing solution immediately before starting the conjugation. |
| Suboptimal Molar Ratio | Use a 10- to 20-fold molar excess of the maleimide-containing molecule over the this compound.[8] |
| Steric Hindrance | The PEG3 linker is designed to reduce steric hindrance, but if you are working with large, complex biomolecules, consider extending the reaction time or slightly increasing the temperature (if your molecules are stable). |
| Inactive Reagents | Ensure your maleimide-functionalized molecule has not degraded. Check the purity and activity of your starting materials. |
Low or No Yield in Oxime Ligation
| Potential Cause | Troubleshooting Step |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc protecting group by treating with mild acid (e.g., trifluoroacetic acid). Monitor the deprotection reaction by an appropriate analytical method (e.g., mass spectrometry). |
| Slow Reaction Kinetics | Add a catalyst like aniline to the reaction mixture.[5] Adjust the pH to be slightly acidic (pH 4.5-6.0), if your biomolecules can tolerate it.[8] |
| Steric Hindrance around the Carbonyl Group | If the aldehyde or ketone is in a sterically crowded environment, the reaction may be slow. Increase the reaction time and/or the concentration of the reactants. |
| Unstable Aldehyde/Ketone | Ensure the carbonyl group on your target molecule is stable under the reaction conditions. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule: If your this compound has formed disulfide dimers, or if your target molecule has protected thiols, they must be reduced. Dissolve the molecule in a degassed conjugation buffer (e.g., PBS, HEPES at pH 6.5-7.5).[1] Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[8]
-
Preparation of Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-functionalized molecule to the solution of this compound.[6] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1][6]
-
Quenching (Optional): To quench unreacted maleimide groups, add a small molecule thiol like L-cysteine.[6]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.[6][8]
Protocol 2: Boc Deprotection and Oxime Ligation
-
Boc Deprotection: Dissolve the Boc-Aminooxy-PEG3-conjugate in a suitable solvent and treat with a mild acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc group. Monitor for completion.
-
Preparation of Carbonyl-Containing Molecule: Dissolve your aldehyde or ketone-containing molecule in a reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-6.0, or PBS, pH 7.4).
-
Oxime Ligation: Add the deprotected aminooxy-PEG3-conjugate to the solution of the carbonyl-containing molecule. For reactions at neutral pH, consider adding a catalyst like aniline.[5]
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group and the presence of a catalyst. Monitor the reaction progress by a suitable analytical method.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, reverse-phase HPLC).
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-Aminooxy-PEG3-thiol,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Boc-Aminooxy-PEG3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Boc-Aminooxy-PEG3-thiol.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored as a solid at -20°C.[1][2] Some suppliers may ship the product at ambient temperature, but long-term storage should be at the recommended low temperature.[1] Once reconstituted in a solvent, it is best to store the solution at -80°C.[1]
2. In which solvents can I dissolve this compound?
Based on the solubility of similar PEG linkers, this compound is expected to be soluble in common organic solvents.
| Solvent | Expected Solubility | Reference for Similar Compounds |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (B109758) (DCM) | Soluble | |
| Methanol | Soluble | [1] |
| Water | Sparingly Soluble |
3. How should I handle this reagent in the laboratory?
Standard laboratory safety protocols should be followed. Avoid inhalation and contact with skin and eyes.[1] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood. After handling, always wash your hands thoroughly. This reagent is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1]
4. What are the reactive groups on this compound and what are their functions?
This compound is a heterobifunctional linker with three key components:
-
Boc-protected Aminooxy group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2] Once deprotected, the free aminooxy group can react with aldehydes or ketones to form a stable oxime bond.[1]
-
PEG3 linker: The polyethylene (B3416737) glycol spacer increases the hydrophilicity and solubility of the molecule in aqueous solutions.
-
Thiol group (-SH): The thiol group is reactive towards maleimides, vinyl sulfones, and metal surfaces like gold.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Low or no reactivity of the thiol group.
-
Possible Cause: Oxidation of the thiol group. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization), rendering it unreactive.
-
Solution:
-
Use Degassed Buffers: To minimize dissolved oxygen, degas all buffers before use.
-
Work Under Inert Atmosphere: If possible, perform reactions under an inert atmosphere of nitrogen or argon.
-
Pre-treat with a Reducing Agent: Before your conjugation reaction, you can treat your this compound solution with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). It is crucial to remove the TCEP before adding a maleimide-containing molecule, for example, by using a desalting column.
-
Issue 2: Premature cleavage of the Boc protecting group.
-
Possible Cause: Exposure to acidic conditions. The Boc group is sensitive to acid and can be unintentionally removed if the reaction or storage conditions are acidic.
-
Solution:
-
Maintain Neutral or Slightly Basic pH: Ensure that all buffers and reaction mixtures are maintained at a pH above 7.
-
Avoid Acidic Contaminants: Use high-purity solvents and reagents to avoid acidic impurities.
-
Issue 3: Unexpected side reactions.
-
Possible Cause: Reactivity of the aminooxy group. Aminooxy compounds can be highly reactive and sensitive.[1]
-
Solution:
-
Use Freshly Prepared Solutions: It is highly recommended to prepare solutions of this compound immediately before use.[1]
-
Control Reaction Partners: Ensure that no aldehydes or ketones are unintentionally present in your reaction mixture until you are ready for the aminooxy coupling step.
-
Experimental Protocols
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free aminooxy group.
-
Dissolve the this compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
The resulting deprotected compound can be used directly or after purification.
Protocol 2: General Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating the thiol group of this compound to a maleimide-functionalized molecule.
-
Preparation of the Thiol Linker: Dissolve this compound in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.
-
Preparation of the Maleimide (B117702) Molecule: Dissolve the maleimide-containing molecule in a compatible buffer.
-
Conjugation Reaction: Mix the thiol linker and the maleimide molecule in a 1.1:1 molar ratio (thiol:maleimide).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted starting materials.
Visual Guides
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Common Issues.
References
Technical Support Center: LC-MS Analysis of Boc-Aminooxy-PEG3-thiol Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG3-thiol conjugates. The unique structure of this molecule, featuring a labile Boc-protecting group, a hydrophilic PEG spacer, and a reactive thiol, presents specific challenges in LC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing the expected peak for my this compound conjugate. What are the possible causes?
A1: The absence of a signal can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.
-
Sample Solubility: Ensure the analyte is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation upon injection.[1] While the PEG3 linker enhances water solubility, the Boc group adds hydrophobicity. Mismatched sample diluent and mobile phase can cause poor peak shape or even sample precipitation.[1]
-
Analyte Instability: The thiol group is prone to oxidation, and the Boc group can be cleaved under acidic conditions.[2][3] Prepare samples freshly and consider derivatizing the thiol group to prevent disulfide formation.
-
LC Method: The compound may be retained too strongly or not at all on the column. Verify that the column chemistry (e.g., C18) and mobile phase gradient are appropriate for a molecule of this polarity.
-
MS Settings: Check if the mass spectrometer is scanning the correct m/z range. For this molecule (MW: 325.42), you should be looking for adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in positive ion mode. Ensure ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized. For PEGylated compounds, electrospray ionization (ESI) is generally preferred.[4]
Q2: My mass spectrum shows prominent peaks at M-100 or M-56. What do these correspond to?
A2: These are characteristic neutral losses from the tert-Butyloxycarbonyl (Boc) protecting group during ionization. The Boc group is known to be thermally labile and can fragment easily in the mass spectrometer source.[3]
-
[M-100] : Corresponds to the loss of the entire Boc group (C₅H₉O₂).
-
[M-56] : Corresponds to the loss of isobutylene (B52900) (C₄H₈) from the Boc group, which is a very common fragmentation pathway for Boc-protected amines.[5][6]
Troubleshooting Steps:
-
Use a "softer" ionization technique if available, like MALDI, which may reduce in-source fragmentation.[3]
-
Optimize ESI source conditions: Lower the fragmentor voltage or cone voltage to minimize in-source collision-induced dissociation.[3]
-
Mobile Phase: Avoid using trifluoroacetic acid (TFA) in the mobile phase, as even low concentrations can cause Boc group deprotection. Formic acid is a milder and preferable alternative.[3]
Q3: I observe a peak corresponding to a dimer of my analyte (approx. m/z 649). What is happening to my sample?
A3: This observation strongly indicates the oxidation of the thiol group (-SH) to form a disulfide bond (-S-S-), resulting in a homodimer of your molecule. Thiols are highly susceptible to oxidation, which can occur during sample preparation, storage, or even in the LC system if not properly controlled.[2]
Troubleshooting Steps:
-
Sample Derivatization: The most effective way to prevent oxidation is to derivatize the thiol group prior to analysis. Reagents like N-ethylmaleimide (NEM) can be used to form a stable thioether conjugate.[2]
-
Fresh Samples: Prepare samples immediately before analysis. Avoid long-term storage of the thiol in solution.
-
Deoxygenated Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
pH Control: Maintain a slightly acidic pH (e.g., pH 3-6) during sample preparation, as higher pH can accelerate thiol oxidation.
Q4: My chromatogram shows broad, tailing, or split peaks. How can I improve the peak shape?
A4: Poor peak shape can be caused by a variety of chromatographic issues.
-
Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume.[1]
-
Secondary Interactions: The aminooxy group or thiol can have secondary interactions with active sites (e.g., free silanols) on the silica-based column packing, causing peak tailing. Adding a small amount of a buffer to the mobile phase can help mitigate these effects.[1]
-
Incompatible Sample Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Dilute the sample in a solvent that is the same strength or weaker than the starting mobile phase.[1]
-
Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Try flushing the column with a strong solvent wash sequence or replace it if necessary.[1]
Q5: The mass spectrum is very complex with a wide distribution of peaks. How can I simplify it?
A5: The PEG component of your molecule can lead to the formation of multiple charge states and adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), which complicates the spectrum.[7] While your PEG3 linker is short, this effect becomes much more pronounced with larger PEG chains.
Troubleshooting Steps:
-
Use High-Resolution MS: An Orbitrap or TOF analyzer can help resolve the different adducts and charge states, aiding in identification.[8]
-
Control Adduct Formation: Use LC-MS grade solvents and additives to minimize sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1] If you want to promote a specific adduct for easier interpretation, you can add a controlled amount of an additive like ammonium (B1175870) acetate (B1210297) to favor the [M+NH₄]⁺ adduct.[7]
-
Post-column Amine Addition: For more complex PEGylated molecules, a post-column infusion of amines like triethylamine (B128534) (TEA) can reduce charge state complexity, simplifying the spectrum.[9][10]
Q6: I see a repeating pattern of 44 Da in my baseline or co-eluting with my peak. What is this contamination and how do I get rid of it?
A6: This is a classic sign of polyethylene (B3416737) glycol (PEG) contamination. The 44 Da interval corresponds to the repeating ethylene (B1197577) glycol unit (-CH₂CH₂O-). PEG is a common contaminant in labs and can be introduced from many sources.[11]
Common Sources of PEG Contamination:
-
Solvents stored in plastic bottles.[11]
-
Detergents like Triton X-100 or NP-40 used in lab cleaning or protein extraction.[11][12]
-
Consumables such as pipette tips, microfuge tubes, and syringe filters.[11][12]
-
Personal care products like hand creams.[11]
Elimination Strategies:
-
Use Glassware: Whenever possible, use glass containers for solvent and sample preparation.[11]
-
Rinse Thoroughly: If you must use plasticware, rinse it with your mobile phase solvents before use.
-
Dedicated Glassware: Maintain a set of glassware dedicated solely to LC-MS solvent and sample preparation to avoid cross-contamination.[11]
-
Check Reagents: Run blanks of all your solvents and buffers to identify the source of contamination.
Quantitative Data Summary
The chemical formula for this compound is C₁₃H₂₇NO₆S, with a monoisotopic molecular weight of 325.1614 g/mol .[13] The table below summarizes the expected m/z values for common species you may observe.
| Species Description | Chemical Formula | Adduct/Charge | Expected m/z | Notes |
| Parent Molecule | C₁₃H₂₇NO₆S | [M+H]⁺ | 326.1687 | Primary target ion in positive ESI mode. |
| [M+Na]⁺ | 348.1506 | Common adduct from glassware or solvents. | ||
| [M+NH₄]⁺ | 343.1953 | Can be promoted with ammonium acetate buffer. | ||
| Boc Deprotection | C₈H₁₉NO₄S | [M-Boc+H]⁺ | 226.1056 | Result of losing the C₅H₈O₂ group. |
| Isobutylene Loss | C₉H₁₉NO₆S | [M-C₄H₈+H]⁺ | 270.0955 | Common fragmentation of the Boc group. |
| Disulfide Dimer | C₂₆H₅₂N₂O₁₂S₂ | [M+M-2H+H]⁺ | 649.3092 | Formed by oxidation of the thiol group. |
Experimental Protocols
General Sample Preparation
This protocol provides a starting point. Optimization may be required based on your sample matrix.
-
Reconstitution: Dissolve the lyophilized this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to the final desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
(Optional) Thiol Derivatization: To prevent oxidation, you can add a 5-fold molar excess of N-ethylmaleimide (NEM) and incubate at room temperature for 30 minutes before LC-MS analysis.
-
Filtration: If the sample contains particulates, centrifuge and transfer the supernatant to an LC vial, or filter through a 0.22 µm syringe filter (ensure the filter is not a source of PEG contamination by pre-rinsing).[12]
Suggested LC-MS Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Source Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone/Fragmentor Voltage: 100-120 V (Lower to reduce fragmentation).
-
Gas Temperature: 300 °C
-
Gas Flow: 10 L/min
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common LC-MS issues.
Analyte Instability Pathways
Caption: Degradation pathways for this compound.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. sciex.com [sciex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. allumiqs.com [allumiqs.com]
- 12. researchgate.net [researchgate.net]
- 13. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Boc-Aminooxy-PEG3-thiol and Alternative Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry characterization of Boc-Aminooxy-PEG3-thiol with two common alternative heterobifunctional linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and a Maleimide-PEG-NHS ester. The selection of a linker is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs), and robust analytical characterization is essential for ensuring the quality, consistency, and performance of the final product. Mass spectrometry is a primary tool for this characterization, providing detailed information on conjugation efficiency, site-specificity, and linker stability.
Executive Summary
Comparison of Linker Performance by Mass Spectrometry
The choice of linker can significantly impact the analytical characterization of a bioconjugate. Here, we compare this compound with SMCC and a Maleimide-PEG4-NHS ester based on key performance indicators assessable by mass spectrometry.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide-PEG4-NHS Ester |
| Target Residues | Aldehyde/Ketone & Thiol | Amine (e.g., Lysine) & Thiol (e.g., Cysteine) | Amine (e.g., Lysine) & Thiol (e.g., Cysteine) |
| Linker Type | PEG-based, non-cleavable | Non-PEGylated, non-cleavable | PEG-based, non-cleavable |
| Solubility | High aqueous solubility | Low aqueous solubility | High aqueous solubility |
| Expected Mass Shift | ~307.4 Da (after Boc removal and conjugation) | ~219.1 Da | ~425.4 Da |
| MS Data Interpretation | Relatively straightforward due to discrete PEG length. | Straightforward, no PEG heterogeneity. | Can be complicated by PEG heterogeneity if not a discrete PEG linker. |
| Stability in MS | Generally stable | Stable thioether bond | Stable thioether bond |
Quantitative Mass Spectrometry Data (Simulated)
To illustrate the expected results from a mass spectrometry analysis, we present simulated data for a model peptide, "Ac-Cys-Ala-Asn-Gly-NH2" (Monoisotopic Mass: 432.16 Da), conjugated with each of the three linkers.
Table 1: Expected m/z Values for the Conjugated Model Peptide in MALDI-TOF MS (Positive Ion Mode)
| Analyte | Theoretical Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) | Expected [M+Na]+ (m/z) |
| Unconjugated Peptide | 432.16 | 433.17 | 455.15 |
| Peptide + this compound | 739.56 | 740.57 | 762.55 |
| Peptide + SMCC | 651.27 | 652.28 | 674.26 |
| Peptide + Maleimide-PEG4-NHS Ester | 857.61 | 858.62 | 880.60 |
Table 2: Expected Precursor and Fragment Ions in ESI-MS/MS
This table outlines the expected precursor ions and a few representative fragment ions (b and y ions) that would be observed in a tandem mass spectrometry (MS/MS) experiment, which is crucial for confirming the conjugation site.
| Conjugate | Expected Precursor Ion [M+H]+ (m/z) | Expected Fragment Ion (b-type, example) | Expected Fragment Ion (y-type, example) |
| Peptide + this compound | 740.57 | b2-ion (Cys-Ala + Linker): ~520.2 Da | y2-ion (Asn-Gly-NH2): 173.1 Da |
| Peptide + SMCC | 652.28 | b2-ion (Cys-Ala + Linker): ~432.2 Da | y2-ion (Asn-Gly-NH2): 173.1 Da |
| Peptide + Maleimide-PEG4-NHS Ester | 858.62 | b2-ion (Cys-Ala + Linker): ~638.2 Da | y2-ion (Asn-Gly-NH2): 173.1 Da |
Experimental Protocols
Detailed methodologies for the conjugation and subsequent mass spectrometry analysis are provided below.
Conjugation of a Model Peptide
-
Peptide Preparation : Dissolve the model peptide "Ac-Cys-Ala-Asn-Gly-NH2" in an appropriate buffer. For SMCC and Maleimide-PEG-NHS ester, an amine-free buffer such as PBS at pH 7.2-7.5 is recommended. For this compound, a buffer suitable for oxime ligation (e.g., acetate (B1210297) buffer, pH 4.5-5.5) would be used if targeting an aldehyde or ketone on the peptide. For thiol conjugation, a neutral pH buffer (e.g., PBS, pH 7.0) is suitable.
-
Linker Preparation : Dissolve the crosslinker in an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction :
-
For SMCC and Maleimide-PEG-NHS Ester : Add a 20-fold molar excess of the linker to the peptide solution. Incubate at room temperature for 1-2 hours. Quench the reaction by adding a small amount of Tris buffer.
-
For this compound : After deprotection of the Boc group (if necessary, using acidic conditions), react the linker with the thiol-containing peptide at a 10 to 20-fold molar excess. Incubate at room temperature for 2-4 hours.
-
-
Purification : Remove excess, unreacted linker using a desalting column or reverse-phase HPLC.
Mass Spectrometry Analysis
MALDI-TOF Mass Spectrometry
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides, in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA).
-
Sample Preparation : Mix the purified conjugate solution (approximately 1 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Data Acquisition : Analyze the sample on a MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate the instrument using a standard peptide mixture.
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation : Dilute the purified conjugate in a solution compatible with ESI-MS, such as 50% acetonitrile/0.1% formic acid, to a final concentration of approximately 1-10 µM.
-
LC-MS/MS Analysis :
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the conjugate using a gradient of increasing acetonitrile concentration.
-
The eluent is directly introduced into the ESI source of the mass spectrometer.
-
Acquire data in a data-dependent manner, where the most abundant precursor ions in the MS1 scan are automatically selected for fragmentation in MS2.
-
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for the characterization of these conjugates.
Caption: Experimental workflow for conjugation and MS analysis.
Caption: Logical workflow for linker comparison.
Conclusion
The characterization of bioconjugates by mass spectrometry is a critical component of their development. This compound offers the advantage of a hydrophilic PEG spacer and the ability to target carbonyl groups, which can be introduced site-specifically. In comparison, SMCC is a well-established, non-PEGylated linker for amine-to-thiol conjugation, while Maleimide-PEG-NHS esters provide a PEGylated alternative for the same conjugation chemistry. The choice of linker will depend on the specific application, the desired properties of the bioconjugate, and the available analytical capabilities. The protocols and expected data presented in this guide provide a framework for the rational selection and characterization of these important bioconjugation reagents.
A Comparative Purity Analysis of Boc-Aminooxy-PEG3-thiol for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the purity of bifunctional linkers is paramount. Boc-Aminooxy-PEG3-thiol is a heterobifunctional linker valued for its discrete PEG length, which enhances solubility, and its orthogonal reactive groups: a Boc-protected aminooxy group for reaction with carbonyls (aldehydes or ketones) and a thiol group for conjugation to maleimides or other thiol-reactive moieties.[1][2][3] The presence of impurities can lead to unwanted side reactions, reduced conjugation efficiency, and heterogeneous final products, compromising therapeutic efficacy and safety.
This guide provides an objective comparison of typical purity profiles for this compound, outlines standard analytical methods for its characterization, and presents detailed experimental protocols for researchers to perform their own quality assessment.
Comparative Purity and Impurity Profiles
The purity of commercial this compound is typically stated to be in the range of 95-98%.[4][5] However, the nature and quantity of the remaining impurities are critical considerations. A primary impurity of concern is the disulfide-linked dimer, which can arise from the oxidation of the highly reactive thiol group. Another potential impurity is the deprotected thiol variant (where the Boc group is prematurely cleaved) or incompletely synthesized precursors.
For comparison, we consider an alternative linker, Boc-Aminooxy-PEG4-Azide, which replaces the thiol with an azide (B81097) group for "click chemistry" applications.[6] While serving a different conjugation strategy, its purity profile offers a useful contrast in terms of common process-related impurities.
Table 1: Comparative Purity Analysis
| Parameter | This compound | Boc-Aminooxy-PEG4-Azide (Alternative) | Analytical Method |
| Purity (Typical) | >95% | >96% | HPLC, qNMR |
| Molecular Weight | 325.42 g/mol | 334.37 g/mol | LC-MS |
| Appearance | Colorless to pale yellow oil | Colorless oil or solid | Visual Inspection |
| Common Impurity 1 | Disulfide-linked Dimer (<3%) | PEG starting material (<2%) | LC-MS |
| Common Impurity 2 | Incomplete PEG chain (<2%) | Incompletely functionalized PEG (<2%) | LC-MS |
| Common Impurity 3 | Deprotected Boc group (<1%) | Residual solvents (variable) | ¹H NMR, GC-MS |
Experimental Protocols for Purity Verification
Accurate assessment of purity requires a multi-technique approach. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, Mass Spectrometry (MS) confirms identity and detects impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical structure and confirms the presence of key functional groups.[7][8][9]
1. High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 210 nm and 254 nm. (Note: PEG linkers have weak UV absorbance; Charged Aerosol Detection (CAD) is a superior alternative if available).[11]
-
Sample Preparation: Dissolve 1 mg of the linker in 1 mL of 50:50 Water/Acetonitrile.
-
Analysis: Purity is calculated based on the relative peak area of the main component.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of the target compound and identifies impurities.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
LC Method: Use the same HPLC protocol as described above.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: 100 - 1000 m/z.
-
Data Analysis: Extract ion chromatograms for the expected mass of this compound ([M+H]⁺ ≈ 326.17) and potential impurities, such as the disulfide dimer ([M-H]⁻ ≈ 649.30).
-
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides unambiguous structural confirmation and can quantify purity against a known standard.
-
Instrumentation: 300, 400, or 500 MHz NMR spectrometer.[8]
-
Sample Preparation: Dissolve 5-10 mg of the linker in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).[8]
-
Analysis:
-
Boc Group: A characteristic singlet peak at ~1.4-1.5 ppm, integrating to 9 protons, confirms the presence and integrity of the tert-butyloxycarbonyl protecting group.[7][8]
-
PEG Chain: A series of multiplets between ~3.3 and 3.8 ppm corresponds to the ethylene (B1197577) glycol protons.
-
Thiol Group: A triplet at ~1.5-1.7 ppm may be visible for the SH proton, though this signal can be broad.
-
Purity Assessment: The absence of significant unidentifiable peaks indicates high purity. The ratio of the Boc group protons to the PEG chain protons can confirm the structural integrity.
-
Visualizing the Analysis Workflow and Molecular Structure
Diagrams created using Graphviz help illustrate the logical flow of the purity analysis process and the relationships between the target molecule and its potential byproducts.
Caption: Workflow for comprehensive purity analysis.
Caption: Target molecule and potential impurities.
References
- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Selection Guide for Bioconjugation Reagents - Creative Biolabs [creative-biolabs.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel PEG–haloperidol conjugate with a non-degradable linker shows the feasibility of using polymer–drug conjugates in a non-prodrug fashion - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01418F [pubs.rsc.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison: Boc-Aminooxy-PEG3-thiol versus Other PEG Linkers for Advanced Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of Boc-Aminooxy-PEG3-thiol, a hydrophilic linker utilizing a stable oxime linkage, with other commonly employed PEG linkers, particularly those based on maleimide (B117702) chemistry. This comparison is supported by a review of experimental data and detailed methodologies for the synthesis and evaluation of ADCs.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a pivotal component that profoundly influences the stability, pharmacokinetics, and ultimately, the efficacy and safety of an ADC. Polyethylene glycol (PEG) has been widely integrated into linker design to enhance solubility, reduce aggregation, and prolong circulation half-life. This compound has emerged as a promising linker, offering a distinct conjugation strategy through oxime ligation, which presents potential advantages over the more conventional maleimide-based approaches.
Executive Summary of Comparative Performance
While direct head-to-head studies with this compound are emerging, the known chemical properties of oxime and maleimide linkages allow for a comparative assessment.
| Linker Type | Conjugation Chemistry | Key Advantages | Potential Disadvantages |
| This compound | Oxime Ligation | Highly stable covalent bond, resistant to hydrolysis and thiol exchange. Forms a stable C=N bond. | Slower reaction kinetics compared to maleimide chemistry. Requires an aldehyde or ketone on the antibody or drug. |
| Maleimide-PEG Linkers | Michael Addition | Fast and efficient reaction with thiols. Well-established chemistry in ADC development. | Susceptible to retro-Michael reaction in the presence of thiols like glutathione, leading to premature drug release. The resulting thioether bond can be unstable.[1] |
| Disulfide-PEG Linkers | Disulfide Exchange | Cleavable in the reducing intracellular environment, facilitating payload release. | Can be unstable in circulation, leading to premature drug release. |
| Click Chemistry Linkers (e.g., Azide-Alkyne) | Cycloaddition | Bioorthogonal and highly specific reaction. Forms a very stable triazole ring. | May require a copper catalyst which can be cytotoxic. Strain-promoted versions (SPAAC) are catalyst-free but can be sterically demanding. |
Delving into the Chemistry: Oxime vs. Maleimide Linkage
The fundamental difference between this compound and maleimide-PEG linkers lies in the resulting covalent bond that tethers the drug to the antibody.
This compound utilizes an aminooxy group that reacts with an aldehyde or ketone to form a stable oxime linkage (C=N-O). This bond is known for its high stability under physiological conditions and is resistant to hydrolysis and exchange reactions with endogenous thiols like glutathione.[2]
Maleimide-PEG linkers react with thiol groups (from cysteine residues on the antibody) via a Michael addition to form a thioether bond. While this reaction is rapid and efficient, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction, especially in the presence of high concentrations of thiols found in the plasma. This can lead to premature cleavage of the linker and off-target toxicity.[1] Efforts to improve the stability of maleimide-based ADCs include the development of self-stabilizing maleimides.
Quantitative Performance Data: A Comparative Overview
Obtaining direct, publicly available head-to-head quantitative data for this compound against a broad spectrum of other PEG linkers in a single ADC system is challenging. However, data from various studies on the stability of different linkage chemistries provide a strong basis for comparison.
In Vitro and In Vivo Stability
| Linker Chemistry | System | Stability Metric | Result | Reference |
| Maleimide-thiol | ADC in rat serum | Payload loss | Approximately 50% payload loss observed. | [3] |
| Maleimide-thiol | ADC in human plasma | Deconjugation | 35-67% deconjugation over 7 days. | [4] |
| N-Aryl Maleimide (stabilized) | ADC in human plasma | Deconjugation | Less than 20% deconjugation over 7 days. | [4] |
| Oxime | General characteristic | Hydrolytic stability | Known to be highly stable. | [2] |
This table summarizes data from different studies and may not represent a direct head-to-head comparison under identical conditions.
The data consistently indicates that traditional maleimide-thiol linkages are prone to instability in plasma, leading to significant payload release. While stabilized maleimides show improvement, the inherent stability of the oxime bond suggests a potential advantage for linkers like this compound in maintaining ADC integrity in circulation.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a critical measure of its potency. While the choice of linker can influence payload delivery and, consequently, cytotoxicity, the primary determinant is the payload itself. However, a stable linker ensures that the payload remains attached to the antibody until it reaches the target cell.
| ADC Construct | Target Cell Line | IC50 | Reference |
| Maleimide-MMAE ADC | HER2+ BT-474 | Low nanomolar range | [5] |
| Oxime-MMAF ADC | HER2+ | Potent in vitro cell-killing activity | [3] |
IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs.
Protocol 1: ADC Conjugation via Oxime Ligation with this compound
This protocol outlines the general steps for conjugating a drug to an antibody that has been engineered to contain an aldehyde or ketone handle.
Materials:
-
Antibody with an accessible aldehyde or ketone group (e.g., via oxidation of glycans or incorporation of an unnatural amino acid).
-
This compound.
-
Cytotoxic payload with a reactive group for conjugation to the thiol end of the linker (e.g., a maleimide or haloacetamide).
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc removal).
-
Conjugation buffer (e.g., Acetate buffer, pH 4.5-5.5).
-
Purification system (e.g., Size-Exclusion Chromatography (SEC)).
Procedure:
-
Drug-Linker Conjugation: a. Deprotect the Boc group from this compound using a suitable acidic condition (e.g., TFA in dichloromethane). b. Neutralize the reaction and purify the deprotected aminooxy-PEG3-thiol. c. React the thiol group of the linker with the activated payload. This may involve a Michael addition if the payload has a maleimide group. d. Purify the drug-linker conjugate using chromatography (e.g., HPLC).
-
Antibody-Drug Conjugation (Oxime Ligation): a. Dissolve the antibody containing the aldehyde or ketone handle in the conjugation buffer. b. Add the purified drug-linker conjugate to the antibody solution at a desired molar ratio. c. Incubate the reaction mixture at room temperature or 37°C for 24-48 hours. The reaction progress can be monitored by LC-MS. d. Once the reaction is complete, purify the ADC using SEC to remove excess drug-linker and other reagents.
-
Characterization: a. Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Assess the purity and aggregation of the ADC by SEC. c. Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.
Materials:
-
Purified ADC.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS).
-
Affinity capture beads (e.g., Protein A/G).
-
LC-MS/MS system.
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL). b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
ADC Capture and Payload Analysis: a. To each aliquot, add affinity capture beads to isolate the ADC. b. Wash the beads to remove unbound plasma proteins. c. Elute the ADC from the beads. d. Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
96-well plates.
-
ADC and control antibodies.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the ADC and control antibodies in cell culture medium. b. Remove the old medium from the cells and add the antibody solutions. c. Incubate the plate for a defined period (e.g., 72-120 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Mechanisms
To understand the functional consequences of ADC activity, it is essential to visualize the signaling pathways affected by the payload and the experimental workflows.
Signaling Pathways of Common ADC Payloads
Experimental Workflow for ADC Development and Evaluation
Conclusion
The choice of linker is a critical decision in the design of an ADC, with a profound impact on its stability, efficacy, and safety profile. This compound, which facilitates the formation of a highly stable oxime linkage, presents a compelling alternative to traditional maleimide-based linkers that are known to be susceptible to premature drug release. While more direct comparative data is needed to definitively establish its superiority across all ADC platforms, the fundamental chemical stability of the oxime bond suggests a significant potential for developing more robust and effective antibody-drug conjugates. The detailed experimental protocols provided herein offer a framework for the synthesis and rigorous evaluation of ADCs, enabling researchers to make informed decisions in the pursuit of next-generation targeted cancer therapies.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of ADCs Synthesized with Boc-Aminooxy-PEG3-thiol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using the Boc-Aminooxy-PEG3-thiol linker. While specific head-to-head efficacy studies for this particular linker are not extensively published, this document leverages available data on ADCs with similar oxime ligation and thiol-based conjugation chemistries to provide a robust framework for evaluation.
The this compound linker is a heterobifunctional molecule designed for the development of ADCs. It incorporates a Boc-protected aminooxy group for conjugation to a payload and a thiol group for attachment to an antibody. The polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility and improve the pharmacokinetic profile of the resulting ADC. The formation of an oxime bond through the reaction of the aminooxy group with a carbonyl group (aldehyde or ketone) on the payload results in a stable linkage.
Key Features of Oxime-Linked ADCs
Oxime-linked ADCs have gained prominence in the field of targeted cancer therapy due to the stability of the oxime bond. This type of linkage is considered non-cleavable, meaning it is designed to remain intact in the bloodstream and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody component has been degraded within the lysosome.[1][2] This stability is a key advantage, as it can minimize off-target toxicity by preventing premature release of the payload in circulation.[1]
Studies on oxime-linked conjugates have demonstrated their potential for high anticancer activity. For instance, the ADC ARX788, which utilizes an oxime linkage, has shown superior efficacy in preclinical models compared to the approved ADC, trastuzumab emtansine (T-DM1).[1] Furthermore, in a Phase I clinical study, ARX788 was well-tolerated and demonstrated promising antitumor activity in patients with metastatic breast cancer.[1]
Comparative Efficacy Data
The following tables summarize representative efficacy data from studies on oxime-linked ADCs and other ADCs with different linker technologies. This data provides a benchmark for the expected performance of ADCs synthesized with this compound.
Table 1: In Vitro Cytotoxicity of Various ADCs
| ADC | Target Antigen | Cancer Cell Line | Linker Type | Payload | IC50 (nM) | Reference |
| ARX788 | HER2 | HCC1954 (Breast Cancer) | Oxime (Non-cleavable) | Amberstatin 269 | Not Specified, but superior to T-DM1 | [1] |
| ARX788 | HER2 | NCI-N87 (Gastric Cancer) | Oxime (Non-cleavable) | Amberstatin 269 | Not Specified, but superior to T-DM1 | [1] |
| Anti-HER2 ARC-ADC | HER2 | HCC1954 (Breast Cancer) | Not specified | MMAF | ~1 nM | [3] |
| Erbitux-vc-PAB-MMAE | EGFR | A549 (Lung Cancer) | Val-Cit (Cleavable) | MMAE | ~0.0089 mmol/L | [4] |
| mil40-12b | HER2 | Not Specified | Maleamic methyl ester | MMAE | Not Specified | [5] |
Table 2: In Vivo Efficacy of Various ADCs in Xenograft Models
| ADC | Tumor Model | Dose | Outcome | Reference |
| ARX788 | HER-2 positive HCC1954 breast cancer xenografts | Not Specified | Superior efficacy compared to T-DM1 | [1] |
| ARX788 | HER-2 positive NCI-N87 gastric cancer xenografts | Not Specified | Superior efficacy compared to T-DM1 | [1] |
| Anti-HER2 ARC-ADC | HCC1954 breast cancer xenografts | 5 mg/kg | Significant tumor growth inhibition | [3] |
| Erbitux-vc-PAB-MMAE | A549 lung cancer xenografts | Not Specified | Effective tumor growth inhibition | [4] |
| mil40-12b | Not Specified | 2.5 mg/kg | Complete tumor regression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. The following sections outline the key experimental protocols.
Synthesis of an ADC with this compound
The synthesis of an ADC using this compound typically involves a multi-step process:
-
Payload Modification (if necessary): The cytotoxic payload must contain a carbonyl group (aldehyde or ketone) to react with the aminooxy group of the linker. If the payload does not have a suitable functional group, it may need to be chemically modified.
-
Linker-Payload Conjugation:
-
Deprotection of the Boc group from this compound to expose the aminooxy functionality.
-
Reaction of the deprotected linker with the carbonyl-containing payload under slightly acidic conditions (pH 4-5) to form a stable oxime bond.[1]
-
Purification of the linker-payload conjugate using techniques such as reverse-phase HPLC.
-
-
Antibody Reduction:
-
Partial reduction of the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.[6][] The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).[]
-
-
Antibody-Linker-Payload Conjugation:
-
Reaction of the free thiol groups on the reduced antibody with the thiol-reactive group of the purified linker-payload conjugate. This is typically a maleimide-thiol reaction, which proceeds efficiently at a pH of 6.5-7.5.[]
-
-
Purification and Characterization of the ADC:
-
The final ADC is purified to remove any unreacted components.
-
Characterization is performed to determine the DAR, aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
-
In Vitro Efficacy Evaluation
-
Cell Viability Assays: The cytotoxic activity of the ADC is assessed against a panel of cancer cell lines with varying levels of target antigen expression. Assays such as MTT or CellTiter-Glo are commonly used to determine the IC50 value, which is the concentration of the ADC required to inhibit cell growth by 50%.
-
Internalization Assays: To confirm that the ADC is taken up by the target cells, internalization can be visualized using fluorescence microscopy after labeling the ADC with a fluorescent dye.
-
Apoptosis Assays: The mechanism of cell death induced by the ADC can be investigated using assays that measure markers of apoptosis, such as caspase activation or annexin (B1180172) V staining.[4]
In Vivo Efficacy Evaluation
-
Xenograft Models: The antitumor activity of the ADC is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.[3][4]
-
Tumor Growth Inhibition Studies: Mice with established tumors are treated with the ADC, a control antibody, and a vehicle control. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.[3]
-
Pharmacokinetic Analysis: The stability and clearance of the ADC in the bloodstream are determined by measuring its concentration in plasma samples collected at different time points after administration.
-
Toxicology Studies: The safety profile of the ADC is evaluated by monitoring for any adverse effects in the treated animals and by histological analysis of major organs at the end of the study.
Visualizing the Process: Synthesis and Evaluation of ADCs
The following diagrams illustrate the key processes involved in the synthesis and evaluation of ADCs using a linker such as this compound.
Caption: Synthesis and mechanism of action of an ADC.
Caption: Experimental workflow for ADC efficacy evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In vivo stability of Boc-Aminooxy-PEG3-thiol conjugates.
A comprehensive guide to the in vivo stability of bifunctional linkers, focusing on Boc-Aminooxy-PEG3-thiol conjugates and their alternatives for researchers, scientists, and drug development professionals.
The in vivo stability of a conjugate is a critical determinant of its therapeutic efficacy and safety. The choice of linker chemistry plays a pivotal role in ensuring that a bioconjugate remains intact in circulation and reaches its target site before degradation or cleavage. This guide provides a comparative analysis of the stability of conjugates formed using the versatile this compound linker, focusing on the stability of the resulting oxime and thiol-derived linkages compared to other common bioconjugation strategies.
Comparison of Linkage Stability
The this compound linker offers dual functionality: the aminooxy group for reaction with carbonyls (aldehydes and ketones) to form oxime linkages, and the thiol group for conjugation to thiol-reactive moieties, most commonly maleimides, to form thioether bonds. The stability of the final conjugate is therefore dependent on the stability of these individual linkages in a physiological environment.
| Linkage Type | Formation Chemistry | In Vivo Stability Characteristics | Key Considerations |
| Oxime Ether | Aminooxy + Aldehyde/Ketone | High Stability: Oxime bonds are significantly more stable in aqueous environments and at physiological pH compared to hydrazones or imines[1][2][3]. The rate constant for the acid-catalyzed hydrolysis of oximes is nearly 1000-fold lower than for simple hydrazones[2][3]. | The formation of oxime bonds can be slower than other click chemistry reactions under neutral pH, but can be catalyzed[1]. Due to their high stability, they are generally not considered for cleavable linker strategies unless specific cleavable groups are incorporated elsewhere. |
| Thioether (from Thiol-Maleimide) | Thiol + Maleimide | Variable Stability: The resulting succinimide (B58015) thioether is susceptible to retro-Michael reaction and thiol exchange with endogenous thiols like albumin and glutathione (B108866) in vivo, leading to premature drug release[4][5][6][7][8][9][10]. | Stability can be significantly enhanced by hydrolysis of the succinimide ring, which forms a stable, ring-opened product with a long half-life[4][5][6]. Strategies to accelerate this hydrolysis are often employed[4][5][11][12]. |
| Disulfide | Thiol-Disulfide Exchange or Oxidation of Thiols | Redox-Sensitive Stability: Disulfide bonds are stable in the oxidizing environment of the bloodstream but are susceptible to cleavage in the reducing intracellular environment where concentrations of glutathione are higher[13]. | This cleavage is often a desired mechanism for intracellular drug delivery[13]. The stability can be modulated by steric hindrance around the disulfide bond. |
| Amide | Amine + Activated Carboxylic Acid | Very High Stability: Amide bonds are exceptionally stable under physiological conditions, with a half-life of approximately 600 years in neutral solution at 25°C[14]. | Due to their high stability, they are primarily used for non-cleavable linkers where the payload is released upon lysosomal degradation of the antibody. |
Experimental Protocols for Stability Assessment
Assessing the in vivo stability of a conjugate is paramount. While direct in vivo studies in animal models provide the most definitive data, in vitro assays using plasma are widely accepted as a reliable surrogate to predict in vivo performance.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma from different species (e.g., human, mouse, rat) to identify potential differences in metabolic or chemical degradation pathways.
Protocol:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse) and store it at -80°C. Thaw the plasma at 37°C immediately before use.
-
Incubation: Incubate the purified conjugate in the plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), collect aliquots of the incubation mixture.
-
Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., an organic solvent like acetonitrile) or by freezing the samples at -80°C.
-
Analysis: Analyze the samples to quantify the amount of intact conjugate and any released payload or degradation products. Common analytical techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-drug conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR), identify metabolites, and quantify free payload.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a bioconjugate.
Caption: Workflow for In Vitro Plasma Stability Assessment.
Signaling Pathways and Logical Relationships
The stability of a bioconjugate in vivo is influenced by several factors, leading to different degradation or cleavage pathways. The diagram below illustrates these relationships.
Caption: In Vivo Conjugate Stability Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. In vivo formation and stability of engineered disulfide bonds in subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Linkers: Alternatives to Boc-Aminooxy-PEG3-thiol
In the rapidly evolving landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and functional protein-drug conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Boc-Aminooxy-PEG3-thiol is a popular heterobifunctional linker, prized for its ability to connect molecules through a stable oxime bond and a thiol group for surface attachment or disulfide formation. However, a range of alternatives exists, each with distinct chemical properties, reaction kinetics, and stability profiles. This guide provides an objective comparison of this compound and its alternatives to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Core Chemistries at a Glance: Oxime Ligation vs. Thiol-Maleimide Chemistry
The primary alternatives to the aminooxy-thiol linkage chemistry revolve around replacing one or both of the reactive groups. A common strategy involves substituting the thiol group with a maleimide (B117702) group, which also reacts with thiols on a biomolecule to form a stable thioether bond. This comparison will focus on linkers that retain the aminooxy functionality for oxime ligation while exploring different thiol-reactive partners.
Boc-Aminooxy-PEG-Thiol: This linker features a Boc-protected aminooxy group and a terminal thiol. The aminooxy group reacts with aldehydes or ketones to form a highly stable oxime bond. The thiol group can be used to attach the conjugate to a gold surface or to react with another thiol to form a disulfide bond.
Alternatives based on Thiol-Reactive Chemistry:
-
Boc-Aminooxy-PEG-Maleimide: This linker replaces the thiol group with a maleimide. The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. This is one of the most common bioconjugation strategies.
-
Boc-Aminooxy-PEG-Iodoacetamide: The iodoacetamide (B48618) group is another thiol-reactive functional group that forms a stable thioether bond. It is generally less reactive than maleimide but can be advantageous in certain contexts.
-
Boc-Aminooxy-PEG-Vinyl Sulfone: Vinyl sulfones are also thiol-reactive and form stable thioether linkages. They offer a different reactivity profile compared to maleimides and iodoacetamides.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head kinetic and yield data for all linker variations under identical conditions is scarce in the literature, we can compile and compare their key performance characteristics based on established chemical principles and available experimental data.
| Feature | This compound | Boc-Aminooxy-PEG-Maleimide | Boc-Aminooxy-PEG-Iodoacetamide | Boc-Aminooxy-PEG-Vinyl Sulfone |
| Target for Thiol End | Gold surfaces, other thiols (disulfide bond) | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) |
| Resulting Linkage | Thiolate-gold bond or Disulfide bond | Thioether bond | Thioether bond | Thioether bond |
| Oxime Bond Formation | Stable oxime bond with aldehydes/ketones | Stable oxime bond with aldehydes/ketones | Stable oxime bond with aldehydes/ketones | Stable oxime bond with aldehydes/ketones |
| Reaction pH (Thiol-reactive end) | N/A (for gold), 6.5-8.5 (for disulfide) | 6.5-7.5 | 7.5-8.5 | 8.0-9.0 |
| Reaction pH (Aminooxy end) | 4.5-7.0 | 4.5-7.0 | 4.5-7.0 | 4.5-7.0 |
| Bond Stability (Thiol-derived) | Disulfide bonds are cleavable by reducing agents.[1][2] | Thioether bond is generally stable, but maleimide-derived conjugates can undergo retro-Michael addition.[3][4][5] | Stable thioether bond. | Stable thioether bond.[6] |
| Reaction Speed (Thiol-reactive end) | N/A | Fast | Moderate | Moderate |
| Specificity (Thiol-reactive end) | High for gold surfaces | High for thiols | High for thiols, potential for reaction with other nucleophiles at high pH | High for thiols |
Experimental Protocols: A Guide to Implementation
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: General Procedure for Two-Step Bioconjugation using Boc-Aminooxy-PEG-Maleimide
This protocol outlines the conjugation of a payload containing an aldehyde or ketone to a thiol-containing biomolecule (e.g., a protein with a cysteine residue).
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Boc-Aminooxy-PEG-Maleimide linker
-
Aldehyde or ketone-functionalized payload
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to expose free thiol groups using a reducing agent like TCEP. Remove the reducing agent by buffer exchange.
-
Step 1: Thiol-Maleimide Conjugation
-
Dissolve the Boc-Aminooxy-PEG-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the linker solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of L-cysteine.
-
Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
-
Step 2: Boc Deprotection and Oxime Ligation
-
Lyophilize the purified protein-linker conjugate.
-
Dissolve the lyophilized conjugate in the deprotection solution and incubate for 30 minutes at room temperature.
-
Remove the deprotection solution under a stream of nitrogen and re-dissolve the deprotected conjugate in a suitable buffer (pH 4.5-7.0).
-
Dissolve the aldehyde or ketone-functionalized payload in a compatible solvent.
-
Add the payload solution to the deprotected protein-linker conjugate solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the final bioconjugate using an appropriate chromatography method.
-
Protocol 2: General Procedure for Conjugation to a Gold Surface using Boc-Aminooxy-PEG-Thiol
Materials:
-
Gold substrate
-
Boc-Aminooxy-PEG-Thiol linker
-
Aldehyde or ketone-functionalized molecule
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Suitable buffer for oxime ligation (pH 4.5-7.0)
Procedure:
-
Surface Preparation: Clean the gold substrate thoroughly with ethanol and dry under a stream of nitrogen.
-
Step 1: Thiol Self-Assembled Monolayer (SAM) Formation
-
Prepare a 1-10 mM solution of Boc-Aminooxy-PEG-Thiol in ethanol.
-
Immerse the gold substrate in the linker solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinse the substrate thoroughly with ethanol to remove any unbound linker and dry under nitrogen.
-
-
Step 2: Boc Deprotection and Oxime Ligation
-
Immerse the functionalized gold substrate in the deprotection solution for 30 minutes at room temperature.
-
Rinse the substrate with the deprotection solvent and then with a neutral buffer.
-
Prepare a solution of the aldehyde or ketone-functionalized molecule in the oxime ligation buffer.
-
Immerse the deprotected substrate in the payload solution and incubate for 2-4 hours at room temperature.
-
Rinse the final functionalized surface with buffer to remove any unbound payload.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting [pubmed.ncbi.nlm.nih.gov]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on Conjugate Properties: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. This strategy is employed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and nanoparticles. A critical parameter in the design of these conjugates is the length of the PEG chain, which profoundly influences the therapeutic efficacy, stability, and safety profile of the final product. This guide provides an objective comparison of how different PEG chain lengths affect conjugate properties, supported by experimental data and detailed methodologies.
The "PEG Shielding Effect": A Mechanistic Overview
The primary mechanism by which PEGylation alters a conjugate's properties is through the "shielding effect." The PEG polymer is highly hydrophilic, with each ethylene (B1197577) glycol subunit associating with two to three water molecules. This creates a large hydrodynamic radius, effectively increasing the apparent size of the conjugate in solution. The extent of this shielding is directly proportional to the length of the PEG chain.
Comparative Analysis of PEG Chain Length on Conjugate Properties
The selection of PEG chain length involves a trade-off between extending the circulation half-life and preserving biological activity. Longer PEG chains generally offer superior pharmacokinetic profiles but may lead to a greater reduction in the conjugate's potency due to steric hindrance.[1]
Impact on Pharmacokinetics
Increasing the molecular weight of the PEG chain is a well-established method to prolong the in vivo circulation time of a therapeutic.[2] This is primarily achieved by reducing the rate of renal clearance, as larger molecules are less efficiently filtered by the glomerulus.[3] A molecular weight of >30 kDa for the PEG chain dramatically slows renal elimination.[2]
Table 1: Comparison of Pharmacokinetic Parameters for PEGylated Interferon Alfa with Different PEG Chain Lengths
| Conjugate | PEG Molecular Weight (kDa) & Structure | Mean Half-Life (t½) (hours) | Mean Tmax (hours) | Key Findings | Reference(s) |
| Peginterferon alfa-2b | 12 (Linear) | ~40 | 15-44 | Rapid absorption and clearance compared to larger PEGs. | [4][5] |
| PEG-IFN-SA | 20 (Linear) | 55.3 | 26.9 | Faster absorption and excretion compared to 40 kDa branched PEG. | [6] |
| Peginterferon alfa-2a | 40 (Branched) | 50-130 | 78 | Slower absorption and significantly reduced renal clearance. | [4][6] |
| BIP48 | 48 (4-Branched 12 kDa) | 192 | 73 | Slower elimination and longer residence time compared to 40 kDa branched PEG. | [1] |
Table 2: Impact of PEG Molecular Weight on the Half-Life of Various PEGylated Molecules
| Molecule | Unmodified Half-Life | PEGylated Half-Life | PEG Molecular Weight (kDa) | Fold Increase in Half-Life | Reference(s) |
| rhTIMP-1 | 1.1 hours | 28 hours | 20 | ~25x | [7][8] |
| IFN-α-2a | 1.2 hours | 13.3 hours | 20 | ~11x | [9] |
| IFN-α-2a | 1.2 hours | 34.1 hours | 40 | ~28x | [9] |
| IFN-α-2a | 1.2 hours | 49.3 hours | 60 | ~41x | [9] |
| PLA-NPs | Not specified | Increased circulation | 20 vs 5 | Longer circulation with 20 kDa | [10] |
| Peptides | 5.4 hours (40 kDa total) | 17.7 hours (150 kDa total) | N/A (Total Size) | ~3.3x | [11] |
Impact on Biological Activity and Stability
While extending half-life, PEGylation can reduce a protein's biological activity by sterically hindering its interaction with substrates or receptors.[] However, the enhanced stability and prolonged circulation often compensate for this modest loss of in vitro activity, leading to greater overall in vivo efficacy.[13]
-
Activity: For Interferon alfa-2a, PEGylation resulted in a decrease in bioactivity. The ED50 increased from 7 pg/mL for the non-PEGylated protein to 50–300 pg/mL for mono-PEGylated species.[9]
-
Stability: PEGylation generally enhances stability by protecting the protein from proteolytic degradation.[4] Conjugation with a 2-armed 40 kDa PEG has been shown to significantly improve the proteolytic resistance of alpha-1 antitrypsin.[13]
-
Structure: PEGylation typically does not induce significant changes in the secondary or tertiary structure of the protein.[13]
Impact on Immunogenicity
PEGylation is widely used to reduce the immunogenicity of therapeutic proteins by masking epitopes from the immune system.[3] Generally, higher molecular weight and branched PEGs provide better shielding. However, there is evidence that PEG itself can be immunogenic, and the administration of PEGylated drugs can elicit anti-PEG antibodies, which may lead to accelerated clearance of the drug.[14]
Experimental Design and Protocols
A systematic evaluation of the impact of PEG chain length requires a series of well-defined experiments. The following workflow outlines a typical approach for comparing conjugates with varying PEG sizes.
Protocol 1: Pharmacokinetic Study in an Animal Model
This protocol describes a typical procedure for determining the plasma half-life of different PEGylated proteins in mice.[7][8]
-
Animal Model: Use adult female BALB/c mice (6-8 weeks old). Acclimatize animals for at least one week before the experiment.
-
Groups: Divide mice into groups for each conjugate to be tested (e.g., Unmodified protein, 20 kDa PEG-protein, 40 kDa PEG-protein) and a vehicle control group (n=6 per group).
-
Dosing: Administer a single intravenous (IV) injection of the test article (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling:
-
Collect blood samples (approx. 50-75 µL) via retro-orbital or saphenous vein bleeding at predetermined time points.
-
For shorter half-life molecules (e.g., unmodified protein), typical time points are: 0, 15 min, 30 min, 1h, 2h, 4h, 8h.
-
For longer half-life molecules (e.g., 40 kDa PEG-conjugate), typical time points are: 0, 1h, 4h, 8h, 24h, 48h, 72h, 96h.[7]
-
To avoid excessive blood withdrawal from a single mouse, alternate bleeding between subgroups.[7]
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Quantification: Measure the concentration of the PEGylated protein in plasma samples using a validated method, such as a sandwich ELISA specific for the protein.
-
Data Analysis: Plot the plasma concentration versus time data for each group. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as elimination half-life (t½), area under the curve (AUC), and clearance (CL) using a non-compartmental analysis.
Protocol 2: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass, size, and aggregation state of PEGylated proteins without relying on column calibration standards.[15][16]
-
System Setup:
-
HPLC System: An HPLC or UPLC system with a UV detector.
-
SEC Column: Select a column with a fractionation range appropriate for the expected sizes of the conjugates (e.g., TSKgel G3000SWxl).
-
Detectors: Connect in series a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN) and a differential refractive index (dRI) detector (e.g., Wyatt Optilab).[15]
-
-
Mobile Phase: Use a filtered and degassed buffer appropriate for the protein's stability (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Dilute the purified PEG-conjugate samples in the mobile phase to a concentration of approximately 1-2 mg/mL. Filter the sample through a 0.1 µm filter before injection.
-
Data Collection:
-
Equilibrate the system with the mobile phase until baselines for all detectors are stable.
-
Inject 50-100 µL of the sample.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Collect data from the UV, MALS, and dRI detectors simultaneously using appropriate software (e.g., ASTRA).[15]
-
-
Data Analysis (Protein Conjugate Analysis Method):
-
The software uses signals from all three detectors to perform the analysis. The UV detector primarily measures protein concentration (using its extinction coefficient), while the dRI detector measures the total concentration of the conjugate. The MALS detector measures the scattered light intensity, which is proportional to the molar mass.
-
By knowing the dn/dc values (refractive index increment) for the protein and the PEG, the software can deconvolve the signals to calculate the molar mass of the protein portion and the PEG portion at each point across the elution peak.
-
This analysis yields the overall molar mass of the conjugate, the degree of PEGylation, and the presence of any aggregates or unconjugated species.[15]
-
Protocol 3: Anti-PEG Antibody ELISA
This protocol outlines a sandwich ELISA for the detection and relative quantification of anti-PEG antibodies (IgG or IgM) in serum or plasma.[17]
-
Plate Coating:
-
Dilute a PEGylated molecule (e.g., mPEG-BSA or NH2-mPEG5000) to 10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).[17]
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% milk in PBS) and incubating for 1-2 hours at room temperature.[17]
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of test samples (serum or plasma) and controls (positive and negative control sera) in Blocking Buffer. A starting dilution of 1:50 or 1:100 is common.
-
Add 100 µL of diluted samples and controls to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-species detection antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP) diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The presence of anti-PEG antibodies is determined by comparing the sample absorbance to that of the negative control or a pre-defined cut-off value.
Protocol 4: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess whether PEGylation alters the secondary structure (e.g., alpha-helix, beta-sheet content) of a protein.[18][19]
-
Sample Preparation:
-
Samples must be highly pure (>95%).[18]
-
Dialyze the protein and PEG-protein conjugates into a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high UV absorbance (like Tris) should be avoided.[20]
-
Accurately determine the protein concentration of each sample (Bradford or Lowry assays are not recommended for CD).[18] A concentration of 0.1-0.2 mg/mL is typical.
-
-
Instrument Setup:
-
Use a CD spectrophotometer.
-
Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Flush the instrument with nitrogen gas to reduce oxygen levels, which absorb in the far-UV region.
-
-
Data Collection:
-
Record a baseline spectrum using the buffer alone.
-
Record the CD spectrum for each sample in the far-UV region (e.g., 190-260 nm).[20]
-
Collect data at a controlled temperature (e.g., 25°C).
-
Multiple scans (e.g., 3-5) should be averaged for each sample to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from each sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the protein concentration, path length, and number of amino acid residues.
-
Visually compare the spectra of the unmodified protein and the PEGylated conjugates. Overlapping spectra indicate that the secondary structure has been preserved.
-
For quantitative analysis, use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra.
-
References
- 1. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 5. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 13. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. wyatt.com [wyatt.com]
- 17. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Site-Specific Conjugation Using Boc-Aminooxy-PEG3-thiol
For Researchers, Scientists, and Drug Development Professionals
The precise attachment of molecules—such as drugs, fluorophores, or polymers—to specific sites on proteins is a cornerstone of modern biopharmaceutical development. Site-specific conjugation yields homogeneous products with predictable properties, a critical advantage over older, stochastic methods.[1][2] This guide provides an objective comparison of a powerful chemical tool, Boc-Aminooxy-PEG3-thiol, against alternative site-specific conjugation technologies, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker designed for two-step, site-specific conjugation. It features:
-
An aminooxy group (-ONH₂) protected by a tert-butyloxycarbonyl (Boc) group. Once deprotected, this group reacts specifically with aldehydes or ketones to form a stable oxime bond.[3][4]
-
A thiol group (-SH) that enables conjugation to maleimides or other thiol-reactive partners.[5][6]
-
A hydrophilic PEG3 linker that enhances solubility and provides spatial separation between the conjugated molecules.[7][8]
The primary application involves creating an aldehyde handle on a target protein, which then serves as a unique chemical target for the aminooxy group of the linker.
Mechanism and Workflow
The conjugation strategy relies on generating a bio-orthogonal aldehyde group on the target protein. A well-established method for this is the use of a Formylglycine-Generating Enzyme (FGE).[9][10][11] FGE recognizes a specific peptide consensus sequence (typically CXPXR) engineered into the protein and oxidizes the cysteine residue to a Cα-formylglycine (fGly) residue, which contains the required aldehyde group.[9][10][12] This enzymatic step ensures that the aldehyde is introduced only at the desired location.
Once the aldehyde-tagged protein is prepared, the conjugation proceeds as follows:
-
Deprotection: The Boc protecting group on the linker is removed using mild acidic conditions to expose the reactive aminooxy group.
-
Oxime Ligation: The deprotected linker is incubated with the aldehyde-tagged protein. The aminooxy group reacts with the aldehyde to form a highly stable oxime linkage.[3][13]
-
Thiol Reaction: The now-conjugated protein possesses a free thiol group from the linker, which is available for a second conjugation step, typically with a maleimide-functionalized payload.
Caption: Workflow for Site-Specific Conjugation using Aminooxy-Thiol Linker
Comparison of Site-Specific Conjugation Technologies
The aminooxy-based approach offers distinct advantages in stability and specificity compared to other methods. The primary alternatives include engineered cysteine conjugation (e.g., THIOMABs™) and other enzymatic techniques.[14][15]
| Feature | Aminooxy-Aldehyde (FGE-based) | Engineered Cysteine (Maleimide) | Enzymatic (e.g., Transglutaminase) |
| Specificity | High; targets unique aldehyde handle. | High; targets engineered cysteine. | High; targets specific peptide tags (e.g., Gln-tag). |
| Linkage Stability | Very High. Oxime bond is extremely stable under physiological conditions. | Moderate to Low. Thioether bond is susceptible to retro-Michael reaction and thiol exchange in vivo, potentially leading to payload loss.[5][16][17][18] | High. Amide bond is highly stable. |
| Protein Engineering | Requires insertion of a short FGE recognition tag (e.g., 6 amino acids).[12] | Requires mutation of a specific amino acid to cysteine and ensuring it remains reduced.[15][19] | Requires insertion of a specific recognition tag. |
| Reaction Conditions | Mild (typically pH 6.0-7.5).[13] Aniline (B41778) can be used as a catalyst to accelerate the reaction.[4][20] | Mild (typically pH 6.5-7.5). | Specific enzyme requirements (e.g., Ca²⁺ for TGase). |
| Homogeneity | Very high, leading to a precisely defined drug-to-antibody ratio (DAR). | High, but can be compromised by disulfide scrambling or partial reduction. | Very high. |
| Key Advantage | Superior in vivo stability of the conjugate. | Well-established and widely used method. | Can be used to conjugate payloads without prior chemical modification if they contain a primary amine. |
| Key Disadvantage | Requires an additional enzymatic step (FGE treatment). Potential for diol formation from the aldehyde.[21] | In vivo instability of the maleimide-thiol adduct is a significant concern.[5][17] | May require deglycosylation to access enzyme target sites (e.g., Q295 on antibodies).[14] |
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody via FGE
This protocol describes the enzymatic conversion of a cysteine in an engineered recognition tag to formylglycine.
Materials:
-
Antibody containing a Cys-tag (e.g., LCTPSR) at a concentration of 5-10 mg/mL in PBS.
-
Formylglycine-Generating Enzyme (FGE).
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM CuSO₄.
Methodology:
-
Prepare the antibody in the Reaction Buffer.
-
Add FGE to the antibody solution at a molar ratio of approximately 1:10 (FGE:Antibody).
-
Incubate the reaction mixture at 30°C for 16-24 hours with gentle agitation.
-
Monitor the conversion to formylglycine using LC-MS. The expected mass shift is -1 Da (Cys to fGly).
-
Purify the aldehyde-tagged antibody using a suitable chromatography method (e.g., Protein A affinity or size-exclusion chromatography) to remove the FGE.
-
Store the purified aldehyde-tagged antibody at 4°C for immediate use or at -80°C for long-term storage.
Protocol 2: Conjugation via Oxime Ligation
This protocol details the conjugation of the aldehyde-tagged antibody with the aminooxy-functionalized linker.
Materials:
-
Purified aldehyde-tagged antibody (from Protocol 1).
-
This compound.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Aniline catalyst solution (optional): 200 mM aniline in DMSO.
Methodology:
-
Linker Deprotection: Dissolve this compound in the Deprotection Solution and incubate for 30 minutes at room temperature. Evaporate the solvent under a stream of nitrogen to obtain the deprotected aminooxy-linker.
-
Conjugation Reaction:
-
Dissolve the deprotected linker in the Conjugation Buffer.
-
Add the linker to the aldehyde-tagged antibody at a 5-10 fold molar excess.
-
If using a catalyst, add the aniline solution to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 4-16 hours.[4]
-
-
Purification: Remove excess linker and catalyst by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Characterize the resulting conjugate using Hydrophobic Interaction Chromatography (HIC) to confirm the drug-to-antibody ratio (DAR) and Mass Spectrometry to verify the final product mass. The resulting protein-linker conjugate, now bearing a free thiol, is ready for the subsequent reaction with a thiol-reactive payload.
References
- 1. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 8. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 9. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 11. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
A Comparative Review of Boc-Aminooxy-PEG3-thiol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bifunctional Linker
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a linker molecule is a critical determinant of success. The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and pharmacokinetic profile of the final conjugate. This guide provides a comprehensive review of Boc-Aminooxy-PEG3-thiol, a heterobifunctional linker, and compares its performance with other common alternatives, supported by a synthesis of available experimental data.
This compound: A Versatile Tool for Bioconjugation
This compound is a versatile linker molecule featuring three key components:
-
A Boc-protected aminooxy group: This functionality allows for the chemoselective ligation to aldehyde or ketone groups, forming a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled, sequential conjugation.
-
A triethylene glycol (PEG3) spacer: This hydrophilic spacer enhances the aqueous solubility of the conjugate, mitigates aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
A thiol group: This nucleophilic group readily reacts with maleimides and other thiol-reactive moieties to form a stable thioether bond, a common strategy for conjugation to cysteine residues in proteins.
This unique combination of reactive groups makes this compound a valuable tool for the precise assembly of complex biomolecules.
Performance Comparison with Alternative Linkers
The selection of a linker is a multi-faceted decision that depends on the specific application. Below is a comparison of this compound with other classes of linkers commonly used in bioconjugation.
| Linker Class | Key Features & Reactive Groups | Advantages | Disadvantages | Representative Alternatives |
| Aminooxy-Thiol (e.g., this compound) | - Aminooxy (forms stable oxime bond with aldehydes/ketones)- Thiol (forms stable thioether bond with maleimides) | - High stability of the resulting oxime and thioether linkages.- Orthogonal reactivity allows for sequential conjugation.- PEG spacer improves solubility and pharmacokinetics. | - Requires introduction of an aldehyde/ketone handle on one of the conjugation partners. | - Linkers with varying PEG lengths (e.g., PEG1, PEG2, PEG4).- Linkers with alternative thiol protecting groups. |
| Maleimide-NHS Ester | - Maleimide (reacts with thiols)- N-Hydroxysuccinimide (NHS) ester (reacts with primary amines) | - Readily available and widely used.- Efficient reaction with naturally occurring functional groups (cysteines and lysines). | - Potential for retro-Michael addition leading to linker instability with maleimides.- NHS esters can be susceptible to hydrolysis. | - Sulfo-SMCC- BMPS |
| Azide-Alkyne (Click Chemistry) | - Azide- Alkyne | - Bioorthogonal reactivity (no cross-reactivity with biological functional groups).- High reaction efficiency and specificity. | - Requires the introduction of azide (B81097) and alkyne groups into the molecules to be conjugated.- May require a copper catalyst, which can be cytotoxic (though copper-free alternatives exist). | - DBCO-PEG-NHS Ester- Azide-PEG-Maleimide |
| Hydrazide-Carbonyl | - Hydrazide (reacts with aldehydes/ketones to form hydrazones) | - Specific reaction between hydrazide and carbonyl groups. | - Hydrazone linkage is generally less stable than an oxime linkage, particularly at acidic pH. | - Hydrazide-PEG-NHS Ester |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of bifunctional linkers like this compound in the synthesis and characterization of antibody-drug conjugates.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
Objective: To conjugate a cytotoxic drug (containing an aldehyde or ketone) and an antibody (with available cysteine residues) using this compound.
Materials:
-
Antibody (e.g., IgG)
-
This compound
-
Aldehyde- or ketone-containing cytotoxic drug
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
Procedure:
Step 1: Drug-Linker Conjugation (Oxime Formation)
-
Boc Deprotection: Dissolve this compound in a solution of 50% TFA in dichloromethane (B109758) and stir for 30 minutes at room temperature. Remove the solvent under vacuum.
-
Oxime Ligation: Dissolve the deprotected aminooxy-PEG3-thiol and the aldehyde/ketone-containing drug in anhydrous DMF. Add DIPEA to catalyze the reaction and stir overnight at room temperature.
-
Purification: Purify the drug-linker conjugate using reverse-phase HPLC.
Step 2: Antibody-Drug-Linker Conjugation (Thioether Formation)
-
Antibody Reduction: Dissolve the antibody in PBS. Add a 10-fold molar excess of TCEP and incubate for 2 hours at 37°C to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.
-
Conjugation: Immediately add the purified drug-linker conjugate (from Step 1) to the reduced antibody at a 5-fold molar excess per free thiol. Incubate for 1 hour at room temperature.
-
Purification of ADC: Purify the resulting ADC using a PD-10 desalting column to remove unreacted drug-linker.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column.
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.
-
Gradient: Run a linear gradient from 100% A to 100% B over 30 minutes.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic. Calculate the average DAR by integrating the peak areas of the different species.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC on a target cancer cell line.
Method: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curve.
Visualizing the Workflow and Application
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-Aminooxy-PEG3-thiol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Boc-Aminooxy-PEG3-thiol are paramount. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the effective disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and contaminated materials. This process emphasizes chemical neutralization to mitigate the hazards associated with thiols.
Step 1: Segregation of Waste
Properly segregate all waste contaminated with this compound. This includes:
-
Unused or surplus reagent
-
Contaminated consumables (e.g., pipette tips, weighing boats)
-
Contaminated glassware
-
Solvent waste containing the thiol
Step 2: Deactivation of Thiol Waste (for small quantities)
For trace amounts of this compound, such as on contaminated glassware or in dilute solutions, a chemical deactivation step is recommended to neutralize the malodorous and reactive thiol group. This is typically achieved through oxidation.
-
Method: Prepare a fresh solution of household bleach (sodium hypochlorite (B82951) solution, typically 5.25%).
-
Procedure: Carefully add the thiol-containing waste to the bleach solution in a fume hood. The bleach will oxidize the thiol to a less odorous and less reactive sulfonic acid.[1] Be aware that this reaction can be exothermic, so proceed with caution and consider cooling the mixture if necessary.
-
Ratio: While a specific ratio for this compound is not documented, a general guideline is to use a sufficient excess of bleach to ensure complete oxidation.
Step 3: Collection and Labeling of Hazardous Waste
All waste, including the neutralized solution from Step 2, must be collected and disposed of as hazardous chemical waste.[1]
-
Liquid Waste: Collect all liquid waste containing this compound, including the neutralized bleach solution, in a designated, properly sealed, and clearly labeled hazardous waste container. The label should clearly indicate that the container holds thiol waste.[2]
-
Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and plasticware, should be placed in a separate, sealed, and clearly labeled hazardous waste container for solids.
Step 4: Disposal of Contaminated Glassware
Glassware that has come into contact with this compound should be decontaminated before washing.
-
Procedure: Immerse the glassware in a bleach bath for at least 14 hours (overnight) to ensure complete oxidation of any residual thiol.[2] After soaking, the glassware can be thoroughly rinsed with water and washed according to standard laboratory procedures. The bleach bath itself should be disposed of as hazardous liquid waste.[2]
Step 5: Final Disposal
Arrange for the collection and disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound or its containers in the regular trash or down the drain.[2]
Summary of Disposal Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Deactivating Agent | Sodium Hypochlorite (Household Bleach) | [1][2] |
| Deactivation Reaction | Oxidation of thiol to sulfonic acid | [1] |
| Contaminated Glassware Treatment | Soak in bleach bath for at least 14 hours | [2] |
| Final Disposal Route | Licensed Hazardous Waste Contractor | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Aminooxy-PEG3-thiol
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Boc-Aminooxy-PEG3-thiol in a laboratory setting, including detailed operational and disposal plans. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from suppliers and analogous thiol-containing and PEGylated compounds provide a strong basis for safe handling protocols.[1][2][3][4]
Chemical Profile and Hazards:
This compound is a crosslinker containing a protected aminooxy group and a thiol group.[4] The thiol group is reactive towards maleimides and metal surfaces, while the PEG linker enhances aqueous solubility.[4] Like other thiol compounds, it should be handled with care due to potential skin, eye, and respiratory irritation.[1][5][6] General hazards associated with thiols include potent, unpleasant odors, and they may be harmful if swallowed or inhaled.[5][6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield. | Protects against chemical splashes and aerosols.[1][7] |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat. | Prevents skin contact and contamination of personal clothing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Check manufacturer compatibility data. | Essential for preventing direct skin contact.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols.[1][7] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[5] |
Operational and Handling Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the stability of the compound.
Preparation:
-
Ventilation: Ensure a certified chemical fume hood is operational before commencing any work.[1]
-
Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible.[1]
-
Work Area: Prepare and label all necessary glassware and equipment within the fume hood.
-
Waste Containers: Have designated, clearly labeled hazardous waste containers ready for both liquid and solid chemical waste.[1]
Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.[1]
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Inert Atmosphere: To minimize air exposure and potential oxidation of the thiol group, consider handling the compound under an inert gas atmosphere (e.g., argon or nitrogen).[1]
-
Dispensing: Avoid pouring or pipetting in the open air to minimize the release of vapors.[5] Keep containers sealed when not in use.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Liquid Waste: Collect all liquid waste containing the thiol in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[1]
-
Decontamination: Glassware and work surfaces can be decontaminated using a bleach solution or another appropriate oxidizing agent within the fume hood.[5]
-
Waste Contractor: All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: In case of contact, immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[7]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
